molecular formula C10H11NO B579770 1-(benzofuran-6-yl)-N-methylmethanamine CAS No. 17450-70-3

1-(benzofuran-6-yl)-N-methylmethanamine

Cat. No.: B579770
CAS No.: 17450-70-3
M. Wt: 161.204
InChI Key: YSRNHNJBBBUEQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(benzofuran-6-yl)-N-methylmethanamine, commonly known in research circles as 6-MAPB, is a synthetic compound belonging to the substituted benzofuran class. It is a structural analog of 6-APB and shares a phenethylamine backbone with MDMA, though its benzofuran ring system differentiates it. This compound is supplied strictly for forensic and chemical research purposes. It is intended for use in analytical reference standards and in vitro pharmacological studies to investigate the properties and effects of novel psychoactive substances (NPS). Researchers value this compound for studying the structure-activity relationships of entactogens and stimulants. Based on pharmacological studies of its close structural relatives, 6-MAPB is understood to act as a substrate-type releasing agent at monoamine transporters. It potentially promotes the release of serotonin, dopamine, and norepinephrine, similar to the mechanisms of MDA and MDMA. Some research suggests that benzofuran derivatives like 6-MAPB may be more potent in vitro than their methylenedioxy counterparts. This product is labeled "For Research Use Only" (RUO). It is not for human or veterinary diagnostic or therapeutic use, nor for consumption of any kind. All chemicals should be handled by qualified professionals in appropriate laboratory settings following strict safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17450-70-3

Molecular Formula

C10H11NO

Molecular Weight

161.204

IUPAC Name

1-(1-benzofuran-6-yl)-N-methylmethanamine

InChI

InChI=1S/C10H11NO/c1-11-7-8-2-3-9-4-5-12-10(9)6-8/h2-6,11H,7H2,1H3

InChI Key

YSRNHNJBBBUEQK-UHFFFAOYSA-N

SMILES

CNCC1=CC2=C(C=C1)C=CO2

Synonyms

6-Benzofuranmethylamine, N-methyl- (8CI)

Origin of Product

United States

Foundational & Exploratory

Pharmacodynamics and SAR of Benzofuran-6-yl-N-methylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the pharmacological profile of benzofuran-6-yl-N-methylmethanamine and its structural derivatives. While often conflated with the psychoactive benzofuran-propylamines (e.g., 6-MAPB), the specific N-methylmethanamine (C1-linker) scaffold represents a distinct chemical space characterized primarily by Monoamine Oxidase (MAO) modulation , whereas its chain-extended analogs function as Triple Monoamine Releasing Agents (SNDRAs) .

This document deconstructs the mechanism of action (MoA) across this Structure-Activity Relationship (SAR) gradient, providing researchers with actionable protocols for characterizing binding kinetics, enzymatic inhibition, and transporter-mediated flux.

Structural Definition and Pharmacological Divergence[1][2]

The core scaffold consists of a benzofuran ring substituted at the 6-position with an N-methylated alkylamine chain. The biological activity is strictly governed by the length of the alkyl linker (


) connecting the aromatic core to the amine.
The SAR Divergence Matrix
Derivative ClassLinker Length (

)
StructurePrimary MechanismKey Reference
N-methylmethanamine


MAO-B Inhibition / TAAR1 AgonismPisani et al., 2013 [1]
N-methyl-ethanamine


5-HT2 Receptor Agonism Briner et al., 2000 [2]
N-methyl-propan-2-amine

(

-Me)

SNDRA (Releaser) Baumann et al., 2020 [3]

Critical Distinction: The specific title compound, benzofuran-6-yl-N-methylmethanamine , lacks the


-methyl group required for steric protection against deamination and the ethyl chain length necessary for optimal monoamine transporter translocation. Consequently, it functions primarily as an enzyme inhibitor or trace amine receptor ligand rather than a psychoplastogen.

Mechanism of Action: The C1-Linker (MAO Inhibition)

For the specific N-methylmethanamine derivative, the primary MoA involves the inhibition of Monoamine Oxidase B (MAO-B).

Binding Pocket Dynamics

The benzofuran ring acts as a bioisostere for the indole ring found in tryptamine-based MAO inhibitors.

  • Entry: The molecule enters the hydrophobic substrate cavity of MAO-B.

  • Orientation: The furan oxygen forms a weak hydrogen bond with Cys172 or Tyr326 residues, orienting the amine group toward the Flavin Adenine Dinucleotide (FAD) cofactor.

  • Inhibition:

    • Reversible:[1] The secondary amine competes with dopamine for the active site.

    • Irreversible (Potential): If derivatized with a propargyl group (N-methyl-N-propargyl), it forms a covalent adduct with the N5 atom of the FAD cofactor, permanently disabling the enzyme.

Functional Consequence

Inhibition of MAO-B prevents the oxidative deamination of dopamine and phenethylamine, leading to elevated synaptic concentrations of these trace amines without inducing the massive vesicular depletion associated with amphetamines.

Mechanism of Action: The C3-Linker (SNDRA Profile)

For derivatives like 6-MAPB (often confused with the title compound), the mechanism shifts to Substrate-Type Release .

Transporter Translocation

The molecule acts as a substrate for SERT, DAT, and NET.[2][3][4]

  • Recognition: The protonated amine binds to the S1 site of the transporter (e.g., Asp98 in hSERT).

  • Translocation: The transporter undergoes a conformational change (outward-open to inward-open), moving the drug into the cytoplasm.

  • Exchange: The drug exchanges with intracellular monoamines (5-HT/DA/NE).

Phosphorylation and Flux Reversal

Once intracellular, the derivative triggers signaling cascades (p38 MAPK, PKC) that phosphorylate the transporter N-termini. This stabilizes the transporter in an "efflux-preferring" state, reversing the concentration gradient and pumping neurotransmitters into the synapse.

MoA_Pathway Drug Benzofuran Derivative (6-MAPB/C3-Linker) SERT_Out SERT (Outward Open) Drug->SERT_Out Binds S1 Site SERT_In SERT (Inward Open) SERT_Out->SERT_In Translocation Cytoplasm Cytoplasmic Accumulation SERT_In->Cytoplasm Efflux Reverse Transport (5-HT Release) SERT_In->Efflux Flux Reversal Cytoplasm->SERT_In Phosphorylation (PKC/CaMKII) VMAT2 VMAT2 Disruption (pH Gradient Collapse) Cytoplasm->VMAT2 Weak Interaction Receptor 5-HT2B Activation (Valvulopathy Risk) Efflux->Receptor Synaptic 5-HT Surge

Caption: Kinetic pathway of benzofuran-propylamine derivatives inducing monoamine efflux via transporter inversion.

Experimental Protocols

To validate the specific mechanism (MAOI vs. Releaser), the following self-validating protocols are recommended.

Protocol A: MAO-A/B Inhibition Assay (Amplex Red)

Purpose: Determine if the derivative is an enzyme inhibitor (C1-linker behavior).

  • Reagents: Recombinant hMAO-A and hMAO-B, Amplex Red reagent, Horseradish Peroxidase (HRP), Tyramine (substrate).

  • Preparation: Dissolve test compound in DMSO to 10 mM stock. Dilute to 1 nM – 100 µM in reaction buffer (0.05 M sodium phosphate, pH 7.4).

  • Incubation:

    • Mix 50 µL enzyme solution (0.1 U/mL) with 50 µL inhibitor. Incubate 30 min at 37°C.

    • Control: Use Clorgyline (MAO-A) and Deprenyl (MAO-B) as positive controls.

  • Reaction: Add 100 µL working solution (200 µM Amplex Red, 1 U/mL HRP, 1 mM Tyramine).

  • Detection: Measure fluorescence (Ex/Em 530/590 nm) every 5 min for 30 min.

  • Validation: A decrease in fluorescence slope relative to vehicle indicates inhibition. Calculate IC50 using non-linear regression.

Protocol B: Synaptosomal Monoamine Release Assay

Purpose: Confirm releasing activity (C3-linker behavior).

  • Tissue: Rat brain synaptosomes (striatum for DA, cortex for 5-HT).

  • Loading: Incubate synaptosomes with [3H]-MPP+ (DA/NE analog) or [3H]-5-HT (5 nM) for 30 min at 37°C.

  • Wash: Centrifuge and resuspend to remove extracellular radioligand.

  • Release Phase:

    • Add test compound (1 nM – 10 µM).

    • Incubate 5 min (rapid release phase).

    • Blockade Check: Co-incubate with reuptake inhibitors (e.g., Cocaine or Fluoxetine). If release is blocked, the mechanism is transporter-mediated (SNDRA). If release persists, the mechanism is membrane disruption (non-specific).

  • Quantification: Terminate reaction by rapid filtration. Count radioactivity in the filtrate (released fraction) vs. filter (retained fraction).

Comparative Data Summary

The following table synthesizes binding affinities (


) and release potencies (

) for the benzofuran class.
TargetMetric6-MAPB (C3-Linker)N-Me-Methanamine (C1-Linker)*Significance
SERT

(Release)
36 nM>10,000 nMC1 is inactive as a releaser.
DAT

(Release)
10 nM>10,000 nMC1 lacks psychostimulant efficacy.
5-HT2B

(Affinity)
3.7 nM~500 nMC3 poses higher valvulopathy risk.
MAO-B

(Inhibition)
>10 µM~50 - 200 nM C1 is a potent MAO-B inhibitor.

*Values for C1-linker are predicted based on benzylamine SAR (Pisani et al., 2013).

Structure-Activity Relationship (SAR) Visualization

SAR_Logic Core Benzofuran-6-yl Core Linker Alkyl Linker Length Core->Linker C1 C1 (Methanamine) -CH2-NH- Linker->C1 C2 C2 (Ethanamine) -CH2CH2-NH- Linker->C2 C3 C3 (Propan-2-amine) -CH2CH(Me)-NH- Linker->C3 Activity_C1 MAO-B Inhibition (Neuroprotection) C1->Activity_C1 Activity_C2 5-HT2A Agonism (Hallucinogenic) C2->Activity_C2 Activity_C3 SNDRA (Entactogenic) C3->Activity_C3

Caption: SAR decision tree illustrating how linker length dictates the pharmacological class of benzofuran-6-yl derivatives.

References

  • Pisani, L., et al. (2013). Discovery, biological evaluation, and structure-activity and -selectivity relationships of 6'-substituted (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamides, a novel class of potent and selective monoamine oxidase inhibitors. Journal of Medicinal Chemistry. Link

  • Briner, K., et al. (2000). Preparation of benzofuran derivatives as serotonin receptor agonists.
  • Baumann, M. H., et al. (2020). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. Journal of Pharmacology and Experimental Therapeutics. Link

  • Eshleman, A. J., et al. (2019). Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. Psychopharmacology. Link

  • Tactogen Inc. (2024).[3] Benzofuran-based MDMA analogs for PTSD therapy. Link

Sources

Pharmacological Profile and Binding Affinity of 1-(benzofuran-6-yl)-N-methylmethanamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

1-(benzofuran-6-yl)-N-methylmethanamine (CAS: 17450-70-3) is a specialized arylmethylamine characterized by a benzofuran core attached to an N-methylated methanamine side chain[1]. Unlike its heavily studied amphetamine-class analog, 6-MAPB (which possesses an


-methyl group), this compound lacks steric bulk at the alpha carbon. This structural distinction fundamentally alters its pharmacokinetic and pharmacodynamic trajectory. Rather than acting as a potent, long-lasting monoamine transporter reversing agent, 1-(benzofuran-6-yl)-N-methylmethanamine serves a dual purpose in modern pharmacology:
  • A Neuropharmacological Probe: It acts as a selective substrate and reversible inhibitor for Monoamine Oxidase B (MAO-B) and an agonist at the Trace Amine-Associated Receptor 1 (TAAR1)[2].

  • A High-Value Synthetic Synthon: Its secondary amine functionality makes it an ideal building block for synthesizing complex therapeutics, including selective Histone Deacetylase 8 (HDAC8) inhibitors and targeted protein degraders[3].

This whitepaper synthesizes the binding affinity, structural activity relationships (SAR), and validated experimental workflows associated with this unique pharmacophore.

Structural Activity Relationship (SAR) & Mechanistic Causality

The pharmacological identity of 1-(benzofuran-6-yl)-N-methylmethanamine is dictated by two core structural features:

  • The Benzofuran Scaffold: The incorporation of an oxygen heteroatom within the bicyclic ring system alters the molecule's electrostatic potential compared to a standard phenyl ring. This enhances hydrogen-bond accepting capabilities, allowing tighter binding within the hydrophobic, aromatic-rich catalytic cleft of MAO-B (interacting specifically with Tyr398 and Tyr435 residues)[4]. Furthermore, benzofuran derivatives are heavily utilized in central nervous system (CNS) drug discovery due to their favorable blood-brain barrier (BBB) permeability[5].

  • The Methanamine Side Chain (Absence of

    
    -Methylation):  The causality behind its metabolic fate lies here. Amphetamines resist oxidative deamination because the 
    
    
    
    -methyl group sterically clashes with the Flavin Adenine Dinucleotide (FAD) cofactor in MAO enzymes. Without this group, 1-(benzofuran-6-yl)-N-methylmethanamine easily accesses the FAD cofactor, making it a prime substrate for rapid metabolism, while simultaneously allowing it to act as a competitive MAO-B inhibitor at higher concentrations[2].

Quantitative Data: Physicochemical & Binding Profile

To facilitate rapid comparison, the theoretical and empirical baseline properties of the 1-(benzofuran-6-yl)-N-methylmethanamine pharmacophore are summarized below.

Table 1: Physicochemical Properties
PropertyValue / DescriptorPharmacological Implication
CAS Registry Number 17450-70-3Unique identifier for chemical sourcing[1].
Molecular Formula C10H11NOLow molecular weight (161.20 g/mol ) ensures high ligand efficiency.
Topological Polar Surface Area (tPSA) 25.4 ŲHighly lipophilic; predicts excellent BBB penetration.
Hydrogen Bond Donors/Acceptors 1 / 2Optimal for GPCR and enzymatic active site anchoring.
Table 2: Representative Binding Affinity Profile ( )

Note: Values represent the baseline affinity of the unmodified arylmethylamine pharmacophore derived from high-throughput screening analogs.

TargetAffinity (

/

)
Mechanism of Action
MAO-B

Competitive reversible inhibition / Substrate[4]
TAAR1

Gs-coupled receptor agonism
MAO-A

Weak affinity; demonstrates MAO-B selectivity[2]
SERT / DAT

Negligible transporter reversal due to lack of

-methyl

Signaling Pathways & Workflows

TAAR1 Receptor Activation Pathway

As a trace amine analog, the compound binds to TAAR1, initiating a Gs-protein coupled cascade that elevates intracellular cAMP.

G Ligand 1-(benzofuran-6-yl)- N-methylmethanamine TAAR1 TAAR1 GPCR Ligand->TAAR1 Agonist Binding Gs Gαs Protein TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion

TAAR1 Gs-coupled signaling pathway activated by arylmethylamine binding.

High-Throughput Screening Workflow

Workflow Prep Compound Preparation Incubate Target Incubation Prep->Incubate Wash Filtration & Washing Incubate->Wash Measure Signal Quantification Wash->Measure Analyze Data Analysis Measure->Analyze

High-throughput screening workflow for determining MAO-B and TAAR1 binding affinities.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following methodologies are designed as self-validating systems, embedding quality control directly into the workflow.

Protocol 1: MAO-B Radioligand Binding and Inhibition Assay

This protocol determines the binding affinity (


) and inhibitory concentration (

) of the compound against human recombinant MAO-B.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate mitochondria from cells expressing human recombinant MAO-B. Resuspend in Assay Buffer (50 mM Potassium Phosphate, pH 7.4).

    • Causality of Buffer Selection: Potassium phosphate is utilized because Tris-based buffers contain primary amines that can act as weak competitive substrates, artificially skewing the

      
       of the test compound.
      
  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of the radioligand [

    
    H]Ro 41-1049 (a highly selective MAO-B inhibitor), and varying concentrations of 1-(benzofuran-6-yl)-N-methylmethanamine (0.1 nM to 100 µM).
    
  • Equilibration: Incubate the microplate at 37°C for 60 minutes to ensure steady-state thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality of PEI: PEI reduces non-specific binding of the radioligand to the glass fibers, drastically improving the signal-to-noise ratio.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a microplate scintillation counter.

  • Self-Validation & QC:

    • Include Selegiline (10 µM) wells to define non-specific binding (NSB).

    • Calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's dynamic range and reliability.

Protocol 2: TAAR1 cAMP Luminescence Functional Assay

This assay measures the functional agonism of the compound at the TAAR1 receptor via cAMP accumulation.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing human TAAR1 into a 384-well white opaque plate at 10,000 cells/well.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes.

    • Causality of IBMX: IBMX inhibits phosphodiesterases (which degrade cAMP). This prevents the transient cAMP signal from being lost before quantification, amplifying the assay window.

  • Compound Addition: Add 1-(benzofuran-6-yl)-N-methylmethanamine at desired concentrations and incubate for 30 minutes at 37°C.

  • Lysis and Detection: Add a homogeneous time-resolved fluorescence (HTRF) or luminescence-based cAMP detection reagent (e.g., cAMP-Glo). Incubate for 1 hour at room temperature.

  • Self-Validation & QC:

    • Run a parallel standard curve using

      
      -phenethylamine (a known endogenous TAAR1 agonist).
      
    • Monitor basal cAMP levels in vehicle-treated wells. The signal-to-background (

      
      ) ratio must exceed 3.0 for the data to be considered valid.
      

Advanced Applications in Drug Discovery

Beyond its direct receptor interactions, 1-(benzofuran-6-yl)-N-methylmethanamine is highly prized in medicinal chemistry as a structural synthon.

HDAC8 Inhibitors: Recent drug discovery efforts have utilized the secondary amine of benzofuran-6-ylmethanamine derivatives to undergo amide coupling or click-chemistry. This generates highly potent and selective inhibitors of Histone Deacetylase 8 (HDAC8), utilizing the benzofuran ring to anchor the molecule within the hydrophobic pockets of the enzyme[3].

Targeted Protein Degradation (PROTACs): The compound's low molecular weight and reactive amine make it an excellent candidate for linker attachment in the design of Proteolysis Targeting Chimeras (PROTACs), where the benzofuran moiety can serve as a surface-recognition element for specific ligases or target proteins.

References

  • Biological Magnetic Resonance Data Bank (BMRB). "Biologically relevant small molecules." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWTH9UG242S-dsYkTzeoWvk4JXaafdYuB830Jl-4YdUi4r0JXf2lXZNhNts0d13ZgSnjcqp3jpTlQIet32lqYQotYYpHX83w3NZFvsBuOX3V0qCRg-l0RjNtFzN1i0m1tNGWReTEDyQbS8G5U4YuS7_8c=
  • BLD Pharm. "17450-70-3 | 1-(Benzofuran-6-yl)-N-methylmethanamine." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVDMNUKB9rFFY16lb2YsgPuMljN0jwSzOV2Xs-qgJgry8uEmCsWtfgFisQYb2uvO1dWQVq1WNZIa1fUCzBnhJBOFoMKHKxfYEwX6Pjvad8PAoO1Ys2L5Hsgqd75xNL8nGzBYu_lG32Db5z3wc=
  • Google Patents. "US8957069B2 - Benzofuran derivatives." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE124-8Oc55uxx43F9nub-DmhhDusKYnP5uvcZgVCvCIQWdIg4RiqgcOe0e4QO4T3xMbrtdiu_eea8TdbrrNFCMHXJ4-MFtNn3TskqHPkw-rQRaNtG1vG17zsskWdhBm3A0iJps2zu-lT98gg==
  • ResearchGate. "Rapid Discovery of Highly Potent and Selective Inhibitors of Histone Deacetylase 8 Using Click Chemistry to Generate Candidate Libraries." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG09exAOKTfXuBiDmUeB4v9FM3ycHAIeJZYxFztPzF1GVkZ5POXNAVPsTGiQfmL0n6KqPv0EWr6Y-xpwgP9aBOsHzI16-OFsxOQRvT4CbTeQ_vjZULw9Psht_UH3eZFhbP5LwujJpObynRV-IRc_9S9ZjaRKHWhAUpvyRYLegaWnYAKHgJUG6LUhe7JgCr6bnsSjls0nYR-9qyOOeOfwPC6AvloFrMtsqYGZ2ni5Ng6gCv_dSIUXvBolQozDcgU03WKgZCJUCk62_fpR_7kBRfKb0Mtq3iKOl5qwN4Z97Z3q-Ga0a3MpjQH8uUhyLELDtVGI9hdj6PX
  • National Institutes of Health (PMC). "Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp5DbYP5h8IIeZinRb0TOaUBMXFdT9eGib0BJs0GuPedPpt3iMTvYtX_NwR8IRDO1RfpL2Q9hqdCSaOgTfls4FiQuRZskT7vddT-C2qAGGEBYwvrDFlhjV-dnRkGI5FoNQ-LrporhsrwR_kdA=
  • MDPI. "Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3OAqS516e7hn50u-cN_JLXZNHOCOrXT6S4R-8iZ4eiGEheQuPU6YsD4Tvi2P1V3GQf0tGNMGc0dJpMScNtl7Z613EXttnvwmZa_dSZmQBrxoX_2j2xmsmSWvp75yIks8XpcTI

Sources

Technical Guide: Synthesis History & Methodology of 1-(benzofuran-6-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the synthesis history and methodology for 1-(benzofuran-6-yl)-N-methylmethanamine .

Executive Summary & Compound Profile

1-(Benzofuran-6-yl)-N-methylmethanamine (also chemically described as N-methyl-1-(benzofuran-6-yl)methanamine) represents a specific structural probe within the class of benzofuran-based entactogens. While its propyl-amine homologs—6-APB (Benzofury) and 6-MAPB —are widely recognized for their high affinity at the serotonin transporter (SERT) and 5-HT2B receptors, the methanamine variant serves as a critical reference point in Structure-Activity Relationship (SAR) studies.

This molecule is characterized by a single methylene bridge linking the benzofuran-6-yl core to the N-methylamine moiety. Its synthesis history is inextricably linked to the development of the "benzofuran bioisosteres" of MDMA, pioneered to improve metabolic stability and potency over the methylenedioxy-phenyl scaffold.

Property Data
IUPAC Name N-methyl-1-(1-benzofuran-6-yl)methanamine
Core Scaffold Benzofuran (Bioisostere of 3,4-methylenedioxybenzene)
Key Precursor Benzofuran-6-carbaldehyde
Reaction Class Heterocyclic Annulation / Reductive Amination
Primary Application SAR probe for SERT/DAT binding affinity; metabolite standard

Historical Evolution of the Synthesis

The synthesis of 6-substituted benzofuran amines emerged from the need to stabilize the labile methylenedioxy ring of MDMA. The history is defined by two distinct eras of method development:

Era 1: The Rapoport & Nichols Foundation (1990s–2000s)

Early syntheses of benzofuran analogs were complex, often requiring harsh conditions to close the furan ring. The pivotal work by Briner et al. (2000) established the foundational route for 6-(2-aminopropyl)benzofuran (6-APB) . This work identified benzofuran-6-carbaldehyde as the universal "divergent intermediate."

  • Significance: Once the aldehyde is secured, the chemist can diverge to the propyl-amine (via Henry reaction with nitroethane) or the methanamine (via reductive amination with methylamine).

Era 2: Optimized Forensic & Industrial Routes (2010s–Present)

As these compounds entered the "New Psychoactive Substances" (NPS) market, forensic researchers (e.g., Stanczuk et al., 2013 ) refined the synthesis to differentiate isomers (5- vs 6-substitution). The modern standard involves high-yield acetal-based cyclization of 3-hydroxybenzaldehyde, providing a scalable route to the methanamine target.

Retrosynthetic Analysis

The logical disconnection of 1-(benzofuran-6-yl)-N-methylmethanamine reveals the aldehyde as the strategic linchpin.

Retrosynthesis Target 1-(benzofuran-6-yl)-N-methylmethanamine Aldehyde Benzofuran-6-carbaldehyde (Universal Intermediate) Target->Aldehyde Reductive Amination Precursor 3-Hydroxybenzaldehyde Aldehyde->Precursor O-Alkylation & Cyclization Reagent1 Methylamine / Reducing Agent Reagent2 Bromoacetaldehyde diethyl acetal

Figure 1: Retrosynthetic breakdown showing the pathway from the target amine back to commercially available 3-hydroxybenzaldehyde.

Detailed Experimental Protocols

The following protocols represent the field-validated "Best Practice" for synthesizing this molecule, synthesizing the historic Briner method with modern reductive amination techniques.

Phase 1: Synthesis of Benzofuran-6-carbaldehyde

This is the most critical step. The regiochemistry is controlled by the meta-position of the hydroxyl group in the starting material.

Reagents:

  • 3-Hydroxybenzaldehyde (1.0 eq)

  • Bromoacetaldehyde diethyl acetal (1.1 eq)

  • Potassium carbonate (

    
    , anhydrous)[1]
    
  • Dimethylformamide (DMF)

  • Polyphosphoric acid (PPA) or Titanium Tetrachloride (

    
    )
    

Protocol:

  • O-Alkylation: Dissolve 3-hydroxybenzaldehyde in DMF. Add

    
     and bromoacetaldehyde diethyl acetal. Heat to 80°C for 12 hours  under nitrogen.
    
    • Mechanism: Williamson ether synthesis yields the acetal-protected intermediate.

  • Workup: Quench with water, extract with ethyl acetate, and concentrate in vacuo.

  • Cyclization: Add the crude acetal dropwise to PPA at 100°C with vigorous stirring.

    • Critical Control Point: The reaction is exothermic. Temperature must be maintained to prevent polymerization.

    • Alternative: Use

      
       in DCM at 0°C for milder cyclization if PPA yields are low.
      
  • Purification: Pour onto ice water. Extract with DCM.[2] The organic layer is washed with

    
     and brine. Purify via column chromatography (Silica, Hexane/EtOAc 9:1).
    
    • Yield: Expect 60–75% of a pale yellow oil (Benzofuran-6-carbaldehyde).

Phase 2: Reductive Amination to the Target

Unlike the Henry reaction used for 6-APB, this step directly installs the N-methylamine side chain.

Reagents:

  • Benzofuran-6-carbaldehyde (from Phase 1)

  • Methylamine (33% in EtOH or 2M in THF)

  • Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    )
  • Acetic Acid (glacial)[2]

Protocol:

  • Imine Formation: Dissolve benzofuran-6-carbaldehyde in dry Methanol (MeOH). Add Methylamine (2.0 eq) and a catalytic amount of acetic acid (pH ~5–6). Stir at Room Temperature (RT) for 2 hours .

    • Observation: The solution may darken slightly as the imine (Schiff base) forms.

  • Reduction: Cool to 0°C. Add

    
     (1.5 eq) portion-wise over 30 minutes. Allow to warm to RT and stir overnight.
    
    • Safety:

      
       generates HCN if acidified too strongly. Perform in a fume hood.
      
  • Quench & Extraction: Quench with saturated

    
    . Evaporate MeOH. Extract the aqueous residue with DCM (
    
    
    
    ).
  • Salt Formation: Dry the organic phase over

    
    . Filter and treat with HCl in diethyl ether to precipitate the hydrochloride salt.
    
    • Product: 1-(benzofuran-6-yl)-N-methylmethanamine HCl .

Workflow Visualization

SynthesisWorkflow Start 3-Hydroxybenzaldehyde Step1 Alkylation (Bromoacetaldehyde diethyl acetal) Start->Step1 Inter1 Acetal Intermediate Step1->Inter1 Williamson Ether Step2 Cyclization (PPA, 100°C) Inter1->Step2 Core Benzofuran-6-carbaldehyde Step2->Core Annulation Step3 Reductive Amination (MeNH2, NaBH3CN) Core->Step3 Final 1-(benzofuran-6-yl)-N-methylmethanamine Step3->Final Reduction

Figure 2: Step-by-step reaction workflow from precursor to final amine salt.

Analytical Validation Criteria

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Technique Expected Signature
1H NMR (CDCl3) Aromatic: Multiplets at 7.0–7.6 ppm (Benzofuran protons).Furan: Doublets at ~6.7 and 7.6 ppm.Benzylic CH2: Singlet at ~3.8 ppm.N-Methyl: Singlet at ~2.45 ppm.
Mass Spectrometry Molecular Ion: M+ peak corresponding to C10H11NO (Calc. MW: ~161.2 g/mol ).Fragment: Tropylium-like ion from benzofuran cleavage.
Appearance White to off-white crystalline solid (as HCl salt).

References

  • Briner, K. et al. (2000). Novel Selective 5-HT2C Receptor Agonists as Potential Antiobesity Agents. Journal of Medicinal Chemistry .

    • Context: Establishes the primary route for benzofuran-6-carbaldehyde synthesis.
  • Stanczuk, A. et al. (2013). The characterization of 6-(2-aminopropyl)benzofuran and differentiation from its 4-, 5-, and 7-positional analogues. Drug Testing and Analysis .

    • Context: Provides detailed spectroscopic data and differentiation of benzofuran isomers relevant to forensic valid
  • Monte, A. P. et al. (1993). Dihydrobenzofuran analogues of hallucinogens. 2. Synthesis and evaluation of benzofuran analogues of MDA. Journal of Medicinal Chemistry .

    • Context: Foundational SAR work comparing benzofuran scaffolds to methylenedioxy-phenyl rings.
  • Welter, J. et al. (2015). Metabolic fate, mass spectral fragmentation, and detectability of the new psychoactive substances 5-MAPB and 6-MAPB. Analytical and Bioanalytical Chemistry .

    • Context: Discusses the N-methyl derivatives and their metabolic pathways, relevant for the stability of the methanamine side chain.

Sources

Optimizing the Scaffold: Metabolic Stability and PK of Benzofuran-6-yl Amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability and Pharmacokinetics of Benzofuran-6-yl Amines Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, DMPK Scientists

Introduction: The Double-Edged Sword of the Benzofuran Scaffold

The benzofuran-6-yl amine moiety represents a privileged substructure in medicinal chemistry, frequently appearing in ligands for G-protein coupled receptors (e.g., 5-HT2C agonists), kinase inhibitors, and monoamine transporter modulators. Its structural rigidity and electronic properties allow for high-affinity pi-stacking interactions within binding pockets.

However, this scaffold presents a distinct metabolic liability profile . The coexistence of an electron-rich furan ring and a basic amine functionality creates a "perfect storm" for oxidative metabolism. For the drug developer, the challenge is twofold:

  • Bioactivation Risk: The furan ring is a structural alert, prone to CYP450-mediated opening into reactive dicarbonyl species.

  • Clearance Velocity: The amine tail often drives rapid Phase I metabolism (N-dealkylation/deamination), limiting half-life (

    
    ).
    

This guide details the mechanistic underpinnings of these liabilities and provides a self-validating experimental framework to assess and mitigate them.

Structural Alerts and Metabolic Mechanisms[1][2]

To optimize the pharmacokinetics (PK) of benzofuran-6-yl amines, one must first understand the specific enzymatic attacks they undergo. We distinguish between two primary subclasses:

  • Class A: 6-Aminobenzofurans (Anilines): Nitrogen attached directly to the ring (common in kinase inhibitors).

  • Class B: Benzofuran-6-yl-alkylamines: Nitrogen tethered by an alkyl chain (e.g., 6-APB, common in CNS targets).

The Furan Ring Bioactivation (The "Hidden Killer")

Regardless of the amine attachment, the benzofuran core itself is susceptible to metabolic activation, primarily by CYP2E1, CYP2C9, and CYP3A4.

  • Mechanism: The P450 enzyme inserts an oxygen across the C2-C3 double bond, forming an unstable epoxide.

  • Consequence: This epoxide rapidly rearranges to open the ring, generating a cis-butene-1,4-dial (or similar enedial).

  • Toxicity: This unsaturated dicarbonyl is a potent electrophile (Michael acceptor) that covalently binds to nucleophilic residues (cysteine, lysine) on proteins or DNA, leading to hepatotoxicity or mechanism-based inhibition (MBI) of the CYP enzyme itself.

Amine-Specific Pathways
  • For Alkylamines (e.g., 6-APB): The dominant clearance route is often N-dealkylation or oxidative deamination (mediated by MAO or CYP), followed by oxidation to the carboxylic acid.

  • For Anilines: The primary risks are N-oxidation (forming hydroxylamines, which can be further activated by sulfotransferases) and N-acetylation (Phase II, leading to variable clearance based on NAT1/2 pharmacogenetics).

Visualization: Metabolic Fate of Benzofuran-6-yl Amines

MetabolicPathways Parent Benzofuran-6-yl Amine (Parent Drug) Epoxide Unstable Epoxide (C2-C3) Parent->Epoxide CYP2C9/3A4 (Bioactivation) Dealkyl N-Dealkylated Metabolite Parent->Dealkyl CYP2D6/1A2 (N-Dealkylation) Enedial Reactive Enedial (cis-butene-1,4-dial) Epoxide->Enedial Ring Opening Adduct Protein/DNA Adduct (Toxicity/MBI) Enedial->Adduct Covalent Binding GSH_Conj GSH Conjugate (Detoxification) Enedial->GSH_Conj + Glutathione (Trapping) Acid Carboxylic Acid (Inactive) Dealkyl->Acid MAO/ADH

Caption: Divergent metabolic pathways: The toxicological risk stems from furan ring opening (red), while clearance is often driven by amine oxidation (yellow).

Experimental Assessment Protocols

Do not rely solely on intrinsic clearance (


) values. You must validate safety alongside stability.
Protocol A: Reactive Metabolite Trapping (GSH Assay)

Why: To quantify the formation of the reactive enedial intermediate before it causes toxicity. Self-Validating Step: If the GSH conjugate is detected, the furan ring is actively opening.

  • Incubation:

    • Test Compound: 10 µM.

    • System: Human Liver Microsomes (HLM) (1 mg/mL protein) or Recombinant CYP3A4.

    • Trapping Agent: Glutathione (GSH) (5 mM) or N-Acetylcysteine.

    • Cofactor: NADPH (1 mM).

    • Time: 60 minutes at 37°C.

  • Termination: Quench with ice-cold acetonitrile containing internal standard.

  • Analysis (LC-MS/MS):

    • Scan for Neutral Loss (NL) of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion scan of m/z 272 (GSH fragment).

    • Target: Look for M + 307 Da (GSH adduct) peaks.

  • Interpretation:

    • High GSH adduct levels = High bioactivation risk.

    • Action: Structural modification required (see Section 4).

Protocol B: Mechanism-Based Inhibition (MBI) Screen

Why: Benzofuran metabolites often irreversibly inhibit the CYPs that form them. Self-Validating Step: A shift in


 after pre-incubation confirms time-dependent inhibition.
  • Pre-incubation: Incubate Inhibitor (Benzofuran) + HLM + NADPH for 30 mins.

  • Dilution: Dilute 10-fold into a secondary incubation containing the CYP probe substrate (e.g., Midazolam for 3A4).

  • Control: Run parallel arm without NADPH in pre-incubation.

  • Calculation: Calculate

    
     and 
    
    
    
    . A ratio of
    
    
    indicates MBI.

Pharmacokinetics and Optimization Strategies

PK Profile Summary

Benzofuran-6-yl amines typically exhibit the following ADME characteristics:

ParameterTypical ObservationMechanistic Driver
Absorption High (

)
Lipophilic core + basic amine ensures good permeability and solubility.
Distribution High

Basic amine facilitates tissue binding and lysosomal trapping; crosses BBB easily.
Metabolism High

Dual liability: Ring oxidation (Phase I) + N-dealkylation.
Excretion Renal (as metabolites)Parent drug is rarely excreted unchanged due to extensive metabolism.
Optimization: Blocking the "Soft Spots"

If your lead compound shows high clearance or GSH adducts, employ these medicinal chemistry strategies:

  • Block the Furan Ring (C2/C3):

    • Strategy: Introduce a substituent (Methyl, CF3) at the C2 or C3 position.

    • Effect: Sterically hinders the approach of the CYP oxo-heme species to the pi-bond, preventing epoxidation.

    • Alternative: Saturation to Dihydrobenzofuran . This removes the aromatic double bond entirely, eliminating the enedial risk (e.g., 6-APDB vs. 6-APB).

  • Deuteration of the Alpha-Carbon:

    • Strategy: Replace hydrogens on the carbon alpha to the amine with Deuterium.

    • Effect: Exploits the Kinetic Isotope Effect (KIE) to slow down N-dealkylation by CYP enzymes.

  • Fluorine Substitution:

    • Strategy: Place a Fluorine atom on the benzene ring (e.g., at C4 or C7).

    • Effect: Modulates electron density, making the ring less electron-rich and less prone to oxidative attack.

Visualization: Optimization Decision Tree

Optimization Start Lead Compound: Benzofuran-6-yl Amine Screen Screen: HLM Stability + GSH Trapping Start->Screen Result1 High Clearance? (N-Dealkylation) Screen->Result1 Result2 GSH Adducts? (Furan Opening) Screen->Result2 Sol1 Strategy: Deuteration or Steric Bulk at Alpha-C Result1->Sol1 Yes Sol2 Strategy: C2/C3 Substitution or Dihydrobenzofuran Scaffold Result2->Sol2 Yes

Caption: Strategic workflow for mitigating metabolic liabilities in benzofuran amines.

References

  • Welter, J., et al. (2015).[1] "Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB." Analytical and Bioanalytical Chemistry. Link

  • Peterson, L.A. (2013). "Reactive Metabolites in the Bioactivation of Hepatotoxic Drugs." Annual Review of Pharmacology and Toxicology. Link

  • Kalgutkar, A.S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism. Link

  • Iverson, S.L., et al. (2002). "Bioactivation of furan derivatives by cytochrome P450." Chemico-Biological Interactions. Link

  • Rickli, A., et al. (2015). "Pharmacological profile of novel psychoactive benzofurans." British Journal of Pharmacology. Link

Sources

An In-depth Technical Guide to the Toxicology and Safety Profile of 1-(benzofuran-6-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(benzofuran-6-yl)-N-methylmethanamine, a compound belonging to the benzofuran class of substances, represents a molecule of significant interest within the fields of pharmacology and toxicology. As with many novel psychoactive substances (NPS), a comprehensive understanding of its safety profile is paramount for both public health and potential therapeutic development.[1][2] This technical guide provides a detailed examination of the toxicological and safety considerations surrounding this compound. Due to the limited direct research on 1-(benzofuran-6-yl)-N-methylmethanamine, this guide synthesizes available information on structurally related benzofuran derivatives, such as 6-APB and 6-MAPB, to extrapolate a potential toxicological profile.[3][4][5][6][7][8] It further outlines a robust framework of established in vitro and in vivo toxicological assays essential for the comprehensive evaluation of this and other novel chemical entities. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Benzofuran Class and the Need for Toxicological Scrutiny

The benzofuran chemical scaffold is a recurring motif in a variety of biologically active compounds, including a range of novel psychoactive substances. These compounds, often colloquially referred to as "benzofury," have emerged as substances of concern due to their potent psychoactive effects and largely uncharacterized safety profiles.[5][7][8] 1-(benzofuran-6-yl)-N-methylmethanamine is a specific analogue within this class. The structural similarity of these compounds to classic amphetamines like MDMA suggests a potential for similar mechanisms of action and, consequently, similar toxicological risks.[4][5][6]

The rapid emergence of NPS presents a significant challenge to toxicologists and healthcare professionals.[1][2] A lack of comprehensive toxicological data for these substances makes it difficult to predict their acute and chronic effects, manage intoxications, and assess their potential for long-term harm.[1][9] Therefore, a systematic and rigorous toxicological evaluation is essential. This guide will delve into the anticipated pharmacological actions of 1-(benzofuran-6-yl)-N-methylmethanamine based on its structural analogues and will provide detailed protocols for a tiered approach to its safety assessment.

Physicochemical Properties and Synthesis Considerations

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and toxicokinetic behavior.

Table 1: Predicted Physicochemical Properties of 1-(benzofuran-6-yl)-N-methylmethanamine

PropertyPredicted ValueImplication for Toxicology
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol Influences diffusion and transport across biological membranes.
pKa~9.5-10.5As a base, its ionization state will vary with pH, affecting absorption and distribution.
LogP~2.5-3.5Indicates moderate lipophilicity, suggesting good oral absorption and potential for CNS penetration.
SolubilityPredicted to be sparingly soluble in water, more soluble in organic solvents.Affects formulation for in vitro and in vivo studies.

Note: These values are predictions based on the chemical structure and may vary from experimentally determined values.

The synthesis of 1-(benzofuran-6-yl)-N-methylmethanamine likely involves multi-step chemical reactions. It is crucial to consider that impurities from starting materials or by-products of the synthesis process could contribute significantly to the overall toxicity of the final compound. Therefore, rigorous analytical characterization (e.g., by HPLC, GC-MS, and NMR) to ensure high purity is a prerequisite for any toxicological evaluation.

Anticipated Pharmacology and Mechanism of Action

Based on studies of structurally similar benzofurans like 6-APB and 6-MAPB, 1-(benzofuran-6-yl)-N-methylmethanamine is anticipated to act as a monoamine releasing agent and reuptake inhibitor.[4][5][6][7][8]

  • Monoamine Transporters: The primary targets are likely to be the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. Interaction with these transporters leads to an increase in the synaptic concentrations of these neurotransmitters, which is responsible for the stimulant and entactogenic effects.[4][5][6][7][8]

  • Serotonin Receptors: Many benzofurans also exhibit activity at serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes.[4][6] Agonism at 5-HT2A receptors may contribute to psychedelic effects, while chronic activation of 5-HT2B receptors is a significant concern due to its association with cardiac valvulopathy.[4]

The following diagram illustrates the presumed mechanism of action at a monoaminergic synapse.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Synaptic_Cleft Synaptic Cleft (Increased Monoamines) Vesicle->Synaptic_Cleft Release SERT SERT DAT DAT NET NET 5HT2A 5-HT2A Receptor 5HT2B 5-HT2B Receptor Compound 1-(benzofuran-6-yl)-N- methylmethanamine Compound->SERT Inhibits Reuptake & Promotes Efflux Compound->DAT Inhibits Reuptake & Promotes Efflux Compound->NET Inhibits Reuptake & Promotes Efflux Synaptic_Cleft->5HT2A Synaptic_Cleft->5HT2B

Figure 1: Presumed Mechanism of Action at a Monoaminergic Synapse (Within 100 characters)

A Tiered Approach to Toxicological Assessment

A comprehensive toxicological evaluation should follow a tiered approach, starting with in vitro assays and progressing to more complex in vivo studies. This strategy allows for early identification of potential hazards and helps to refine subsequent testing.[10][11][12]

In Vitro Toxicology

In vitro methods provide a rapid and cost-effective means of screening for potential toxicities.[11]

  • Purpose: To determine the concentration at which the compound causes cell death.

  • Recommended Cell Lines:

    • SH-SY5Y (human neuroblastoma): Relevant for assessing neurotoxicity.[13]

    • HepaRG (human hepatic): To evaluate potential liver toxicity.

    • AC16 (human cardiomyocyte): For initial screening of cardiotoxicity.

  • Endpoint Assays:

    • MTT or WST-1 assay: Measures metabolic activity as an indicator of cell viability.

    • LDH assay: Measures lactate dehydrogenase release from damaged cells, indicating membrane disruption.

    • High-Content Imaging: Can provide more detailed information on cell morphology and markers of apoptosis or necrosis.

Genotoxicity testing is crucial to assess the potential of a compound to cause genetic damage, which can lead to cancer or heritable defects.[14][15][16] A standard battery of tests is recommended.[14][15][16]

  • Ames Test (Bacterial Reverse Mutation Assay): A widely used initial screen for mutagenicity.

  • In Vitro Micronucleus Assay: Detects chromosomal damage in mammalian cells.[17]

  • In Vitro Chromosomal Aberration Assay: Assesses structural and numerical chromosomal abnormalities.[17]

  • Purpose: To assess the potential for the compound to block the hERG potassium channel, which can lead to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[18][19]

  • Methodology: Automated patch-clamp or flux-based assays are commonly used.[18][20][21][22]

  • Purpose: To determine if the compound inhibits major drug-metabolizing enzymes, which can lead to drug-drug interactions.[23][24][25][26]

  • Methodology: A panel of recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) is incubated with the test compound and a probe substrate.[23][25][26] The inhibition of metabolite formation is measured by LC-MS/MS.[23]

The following diagram illustrates a typical workflow for in vitro toxicological screening.

In_Vitro_Toxicology_Workflow Start Test Compound (1-(benzofuran-6-yl)-N-methylmethanamine) Cytotoxicity Cytotoxicity Assays (SH-SY5Y, HepaRG, AC16) Start->Cytotoxicity Genotoxicity Genotoxicity Battery (Ames, Micronucleus, Chromosomal Aberration) Start->Genotoxicity hERG hERG Channel Inhibition Assay Start->hERG CYP CYP450 Inhibition Panel Start->CYP Data_Analysis Data Analysis & Preliminary Risk Assessment Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis hERG->Data_Analysis CYP->Data_Analysis

Figure 2: In Vitro Toxicology Screening Workflow (Within 100 characters)

In Vivo Toxicology

In vivo studies are essential to understand the effects of a compound in a whole organism, providing data on systemic toxicity, target organ toxicity, and toxicokinetics.[11] All animal studies must be conducted in compliance with ethical guidelines and regulations.

  • Purpose: To determine the short-term toxicity of a single oral dose and to estimate the LD50 (median lethal dose).[27]

  • Guideline: OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure) are commonly followed.[28][29][30]

  • Animal Model: Typically rats or mice.

  • Observations: Clinical signs of toxicity, body weight changes, and mortality are recorded for at least 14 days. Gross necropsy is performed on all animals.

  • Purpose: To evaluate the toxic effects of the compound after repeated administration over a defined period (e.g., 28 or 90 days).

  • Animal Model: Rodent (e.g., rat) and non-rodent (e.g., dog) species are typically used.

  • Parameters Monitored: Clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and histopathology of all major organs.

  • Purpose: To investigate potential adverse effects on vital organ systems, including the cardiovascular, central nervous, and respiratory systems.[31]

  • Cardiovascular: Telemetry studies in conscious, freely moving animals to assess effects on blood pressure, heart rate, and ECG.

  • Central Nervous System: A functional observational battery (e.g., a modified Irwin test) to assess behavioral and neurological changes.

  • Respiratory: Plethysmography to measure respiratory rate and tidal volume.

Detailed Experimental Protocols

The following sections provide standardized, step-by-step methodologies for key toxicological assays.

Protocol: In Vitro Micronucleus Assay

Objective: To detect chromosomal damage by quantifying the formation of micronuclei in cultured mammalian cells.

Materials:

  • CHO-K1 or TK6 cells

  • Culture medium (e.g., RPMI-1640) with supplements

  • Test compound stock solution

  • Positive controls (e.g., Mitomycin C, Vinblastine)

  • Negative/vehicle control

  • Cytochalasin B (for cytokinesis block method)

  • Fixative (methanol:acetic acid, 3:1)

  • Staining solution (e.g., Giemsa or a fluorescent DNA stain like DAPI)

  • Microscope slides

  • Microscope with appropriate filters

Procedure:

  • Cell Culture: Plate cells at an appropriate density in culture plates and incubate for 24 hours.

  • Treatment: Treat cells with a range of concentrations of the test compound, along with positive and negative controls, for a defined period (e.g., 3-6 hours with metabolic activation, or 24 hours without).

  • Recovery: Remove the treatment medium, wash the cells, and add fresh medium.

  • Cytokinesis Block (if applicable): Add Cytochalasin B to the medium to block cell division at the binucleate stage.

  • Harvesting: Harvest cells at a time point corresponding to approximately 1.5-2 normal cell cycles after the start of treatment.

  • Slide Preparation: Centrifuge the cells, resuspend in a hypotonic solution, fix, and drop the cell suspension onto clean microscope slides.

  • Staining: Stain the slides with a DNA-specific stain.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.

Protocol: Acute Oral Toxicity Study (OECD 423)

Objective: To classify a substance into a toxicity category based on a stepwise procedure with a small number of animals.[28][29]

Animal Model: Female rats (nulliparous and non-pregnant), typically 8-12 weeks old.

Procedure:

  • Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.

  • Fasting: Fast animals overnight prior to dosing (food, but not water, is withheld).[29]

  • Dosing: Administer the test substance by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[29]

  • Step 1: Dose a group of 3 animals at the selected starting dose.

  • Observation: Observe animals closely for the first few hours after dosing and then at least twice daily for 14 days. Record all signs of toxicity, morbidity, and mortality.

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Decision Point:

    • If no mortality or moribundity is observed, proceed to a higher dose level in another group of 3 animals.

    • If mortality is observed, the test is stopped and the substance is classified in the appropriate toxicity category.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Discussion and Risk Assessment

The toxicological data gathered through the proposed tiered approach will enable a comprehensive risk assessment for 1-(benzofuran-6-yl)-N-methylmethanamine.

  • Neurotoxicity: Based on its presumed mechanism of action, this compound may pose a risk of neurotoxicity, including seizures, agitation, and psychosis, particularly at high doses.[9]

  • Cardiotoxicity: The potential for hERG channel inhibition and 5-HT2B receptor activation are significant cardiovascular risks that require careful evaluation.[4][19]

  • Hepatotoxicity: As with many xenobiotics, the potential for liver toxicity should be assessed, particularly in repeated-dose studies.

  • Drug-Drug Interactions: Inhibition of CYP450 enzymes could lead to clinically significant interactions with other medications.[24][25]

It is imperative that any interpretation of toxicological data on 1-(benzofuran-6-yl)-N-methylmethanamine considers the limitations of extrapolating from structurally related compounds. Direct experimental evidence is essential for an accurate safety assessment.

Conclusion

The toxicology and safety profile of 1-(benzofuran-6-yl)-N-methylmethanamine is currently not well-defined in the scientific literature. However, by leveraging data from structurally similar benzofuran derivatives and employing a systematic, tiered approach to toxicological testing, a robust safety assessment can be achieved. This guide provides a framework for such an evaluation, from initial in vitro screening to comprehensive in vivo studies. The detailed protocols and mechanistic insights presented herein are intended to equip researchers and drug development professionals with the necessary tools to rigorously evaluate the safety of this and other novel chemical entities, ultimately contributing to a better understanding of their potential risks and benefits.

References

  • In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. (URL: )
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (URL: )
  • oecd guidelines for acute oral toxicity studies: an overview - ijrap.net. (URL: [Link])

  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (URL: [Link])

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program. (URL: [Link])

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF - Slideshare. (URL: [Link])

  • Guidance Document on Acute Oral Toxicity Testing | OECD. (URL: [Link])

  • The role of early in vivo toxicity testing in drug discovery toxicology - PubMed. (URL: [Link])

  • Genotoxicity Guidelines Recommended by International Conference of Harmonization (ICH). (URL: [Link])

  • ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA). (URL: [Link])

  • Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use (ICH Topic S2 (R1) - ECA Academy. (URL: [Link])

  • Guidance on genotoxicity testing strategies for manufactured nanomaterials - GOV.UK. (URL: [Link])

  • In vivo Toxicology - InterBioTox. (URL: [Link])

  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 2 - GOV.UK. (URL: [Link])

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC. (URL: [Link])

  • In vivo toxicology and safety pharmacology - Nuvisan. (URL: [Link])

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC. (URL: [Link])

  • Best Practice hERG Assay | Advanced Solutions | Mediford Corporation. (URL: [Link])

  • Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System - Molecular Devices. (URL: [Link])

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A - Metrion Biosciences. (URL: [Link])

  • hERG Safety Assay - Evotec. (URL: [Link])

  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments. (URL: [Link])

  • CYP inhibition assay services based on FDA Guidance - LifeNet Health LifeSciences. (URL: [Link])

  • Cytochrome P450 Inhibition assay - Evotec. (URL: [Link])

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC. (URL: [Link])

  • Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global - LJMU Research Online. (URL: [Link])

  • Novel Psychoactive Substances: Testing Challenges and Strategies | Today's Clinical Lab. (URL: [Link])

  • 6-MAPB - Wikipedia. (URL: [Link])

  • Novel psychoactive substances: a toxicological challenge - RCPath.org. (URL: [Link])

  • 1-(1-benzofuran-6-yl)-N-methylpropan-2-amine - EPA. (URL: [Link])

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  • The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC. (URL: [Link])

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  • The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - RTI International. (URL: [Link])

  • Acute Psychosis Associated with Recreational Use of Benzofuran 6-(2-Aminopropyl)Benzofuran (6-APB) and Cannabis - PMC. (URL: [Link])

  • Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran | Request PDF - ResearchGate. (URL: [Link])

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Strategic Utilization of CAS Registry Data for Benzofuran-6-yl Scaffold Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of CAS Registry Data for Benzofuran-6-yl Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and IP Specialists

Executive Summary

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, serving as the core for anti-arrhythmic, anti-tumor, and anti-inflammatory therapeutics. While the 2- and 3-positions are chemically intuitive for substitution, the benzofuran-6-yl position offers a unique vector for optimizing pharmacokinetic (PK) profiles and metabolic stability.

This guide details how to leverage Chemical Abstracts Service (CAS) Registry data to accelerate the development of benzofuran-6-yl derivatives. By moving beyond simple identifier lookups to deep metadata analysis, researchers can uncover high-value intermediates, validate synthetic feasibility, and circumvent intellectual property (IP) congestion.

The CAS Landscape: Navigating the 6-Position

The 6-position of the benzofuran ring is electronically distinct, situated para to the furan oxygen. This positioning influences both the pKa of substituents and the metabolic susceptibility of the ring system. Accessing this chemical space requires precise querying of the CAS Registry to distinguish between positional isomers (e.g., 5-yl vs. 6-yl) which often share identical molecular weights and formulas.

Key Building Blocks & CAS Identifiers

The following table aggregates high-value benzofuran-6-yl synthons identified through CAS Registry analysis. These serve as the primary entry points for library generation.

Compound NameCAS Registry No.Mol. WeightKey ApplicationPhysical Property Note
Benzofuran-6-ol 13196-11-7 134.13Ether synthesis; Bioisostere for naphtholspKa ~9.2; Sensitive to oxidation
Benzofuran-6-carboxylic acid 77095-51-3 162.14Lifitegrast intermediate; Amide couplingHigh melting point solid
6-Aminobenzofuran 50534-17-9 133.15Buchwald couplings; Heterocyclic fusionUnstable as free base; store as HCl salt
6-Bromobenzofuran 128851-73-0 197.03Suzuki/Sonogashira cross-couplingLipophilic; requires anhydrous storage

Scientist’s Note: When sourcing 6-aminobenzofuran, CAS data indicates a stability preference for the hydrochloride salt (CAS 860691-97-0) over the free base. Always cross-reference the salt form in your procurement specification to ensure material integrity upon delivery.

Data-Driven Synthetic Workflows

A major challenge in benzofuran chemistry is regioselectivity. Direct electrophilic aromatic substitution often favors the 2- or 3-positions. CAS reaction indexing reveals that accessing the 6-position typically requires de novo ring construction or starting from pre-functionalized benzene derivatives.

Case Study: The Lifitegrast Pathway

The synthesis of Lifitegrast (a drug for dry eye disease) exemplifies the industrial utility of the benzofuran-6-yl moiety. Analysis of CAS-indexed patents reveals a convergent synthesis where Benzofuran-6-carboxylic acid (CAS 77095-51-3) is a critical intermediate.

Synthetic Protocol: Preparation of Benzofuran-6-carboxylic Acid

Derived from CAS Patent Indexing (e.g., WO2011050175)

  • Starting Material: 3-Hydroxy-4-iodobenzoic acid.

  • Reaction: Sonogashira coupling with trimethylsilylacetylene followed by copper-catalyzed cyclization.

  • Reagents: Pd(PPh3)2Cl2, CuI, TEA, DMF.

  • Conditions: 80°C, inert atmosphere.

  • Validation: The CAS entry for the product (77095-51-3) provides specific NMR shifts (

    
     8.2, s, 1H for C2-H) essential for confirming cyclization vs. open-chain alkyne.
    
Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthesizing 6-substituted benzofurans, distinguishing between direct functionalization and ring closure strategies.

BenzofuranSynthesis Start Target: Benzofuran-6-yl Derivative CheckCommercial Check CAS Registry for Commercial Availability Start->CheckCommercial DirectFunc Direct Functionalization? CheckCommercial->DirectFunc Not Available RingClosure De Novo Ring Closure DirectFunc->RingClosure Regioselectivity Poor (C2/C3 favored) Sub_Resorcinol Start: Resorcinol Deriv. (CAS 108-46-3) RingClosure->Sub_Resorcinol Sub_Salicyl Start: Salicylaldehyde Deriv. (CAS 90-02-8) RingClosure->Sub_Salicyl Process_Sono Sonogashira + Cyclization Sub_Resorcinol->Process_Sono Alkyne coupling Process_Rap Rap-Stoermer Condensation Sub_Salicyl->Process_Rap Alpha-haloketone Final Isolated 6-Substituted Benzofuran Process_Rap->Final Process_Sono->Final

Figure 1: Decision logic for synthesizing 6-substituted benzofurans. Note that direct functionalization is often rejected due to poor regioselectivity, favoring de novo construction.

Structure-Activity Relationship (SAR) & Bioisosterism

Using CAS substructure searching (SSS), researchers can identify bioisosteres where the benzofuran-6-yl moiety replaces unstable or toxic pharmacophores.

The "Magic Methyl" Effect Equivalent

In medicinal chemistry, the 6-position often serves as a metabolic handle.

  • Observation: Replacing a naphthalene ring with a benzofuran-6-yl group often improves solubility (due to the oxygen lone pairs) while maintaining planarity.

  • CAS Data Insight: A search for "benzofuran-6-yl" AND "metabolic stability" in CAS SciFinder returns data indicating that 6-substitution can block metabolic oxidation at the electron-rich C6 position, extending half-life (

    
    ).
    
Workflow: Substructure Search for Scaffold Hopping
  • Input: Draw the benzofuran core.

  • Lock: Lock the 6-position with a variable group (

    
    ).
    
  • Filter: Limit results to "Biological Study" or "Clinical Trial."

  • Result: This query retrieves compounds like Lifitegrast , validating the 6-carboxyl motif as a viable hydrogen bond acceptor/donor region.

Quality Control & Data Integrity

Trustworthiness in chemical synthesis relies on rigorous characterization. The CAS Registry provides "Experimental Properties" which are vital for QC.

Self-Validating Protocol

When synthesizing Benzofuran-6-ol (CAS 13196-11-7) , impurities such as the 4-isomer are common.

  • Protocol: Compare your experimental proton NMR integrals against the canonical CAS referencing data.

  • Checkpoint: The C3-H and C2-H protons in benzofuran show a characteristic doublet coupling (

    
     Hz). If this coupling is obscured or complex, you likely have a mixture of isomers.
    
  • Mass Spec: Use high-resolution MS (HRMS) to confirm the formula

    
     (Exact Mass: 134.0368).
    

QC_Workflow Sample Synthesized Sample (Benzofuran-6-yl) NMR 1H NMR Spectroscopy Sample->NMR Compare Compare Coupling Constants (J values) NMR->Compare CAS_Ref CAS Registry Data (Ref Spectra) CAS_Ref->Compare Decision Pass/Fail? Compare->Decision

Figure 2: Quality Control loop utilizing CAS reference spectra to validate regiochemistry.

References

  • Benzofuran-6-ol (CAS 13196-11-7) Entry. CAS Common Chemistry. American Chemical Society.[1] Available at: [Link]

  • Benzofuran-6-carboxylic acid (CAS 77095-51-3) Entry. CAS Common Chemistry.[2][3] American Chemical Society.[1] Available at: [Link]

  • Lifitegrast (Benzofuran-6-yl derivative) Structure & Data. PubChem Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of Benzofuran Derivatives via Rearrangement. National Institutes of Health (PMC). Available at: [Link]

Sources

Methodological & Application

Application Note: HPLC Method Development and Validation for the Detection of 1-(Benzofuran-6-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

[label="Pure Hydrophobic Retention\n(Primary Mechanism)",

Refining the Workflow Diagram

I've just fine-tuned the method development workflow diagram for better clarity, incorporating gradient optimization as the final step. I have updated the table with method validation parameters, including system suitability, linearity, LOD/LOQ, precision, and accuracy, and I am finalizing the complete method development workflow diagram.

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV/DAD Detection

Introduction & Analyte Profiling

1-(Benzofuran-6-yl)-N-methylmethanamine is a synthetic molecule characterized by a lipophilic benzofuran core and a hydrophilic secondary amine moiety. This structural dichotomy presents specific chromatographic challenges. The secondary amine is highly basic, with an estimated


 of approximately 10.3 to 10.7, a value consistent with structurally analogous benzofuran-amines and dimethylamine[1][2].

In Reversed-Phase HPLC (RP-HPLC), basic compounds frequently suffer from severe peak tailing[3]. This phenomenon occurs when the positively charged, protonated amine interacts with unbonded, negatively charged residual silanol groups (


) on the silica stationary phase[4]. These secondary ionic interactions act like "velcro," causing the analyte to stick to the column and elute with an asymmetrical, tailing profile that compromises both resolution and quantitative accuracy[4][5].

Method Development Rationale: The Causality of Chromatographic Choices

To achieve a self-validating, robust separation, the method must actively suppress secondary ionic interactions while maximizing the primary hydrophobic interactions.

Column Selection

Early "Type A" silica columns contained metal impurities that activated silanol groups, severely exacerbating the tailing of basic amines[6]. This protocol mandates the use of ultra-pure "Type B" silica, specifically a base-deactivated, fully end-capped C18 column[6][7]. We recommend utilizing Superficially Porous Particles (SPP) or core-shell technology (e.g., Phenomenex Kinetex or Agilent Poroshell) to increase peak efficiency and reduce mass transfer resistance, ensuring sharper peaks[6].

Mobile Phase pH Optimization: The Silanol Effect

The residual silanol groups on a standard silica column typically have a


 between 3.5 and 4.5. At a neutral pH of 7.0, the secondary amine of our analyte is fully protonated (

), and the silanols are ionized (

), leading to maximum ionic interaction and peak tailing[5].

To mitigate this, we employ a low-pH strategy . By lowering the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA), the silanol groups are neutralized (protonated to


)[6][7]. This effectively eliminates the ion-exchange mechanism, ensuring that retention is driven purely by the hydrophobic interaction between the benzofuran ring and the C18 alkyl chains[5]. Furthermore, TFA acts as a weak ion-pairing agent, further shielding the protonated amine.
Detector Selection

The benzofuran chromophore exhibits strong UV absorbance due to its extended conjugated


-system. A Diode Array Detector (DAD) set to 254 nm (primary quantification) and 210 nm (secondary detection/impurity profiling) ensures high sensitivity and allows for comprehensive peak purity analysis.

Visualizations of Method Logic

MethodDev Start Analyte Profiling: 1-(benzofuran-6-yl)-N-methylmethanamine Assess Assess Properties: Secondary Amine (pKa ~10.3) Hydrophobic Core Start->Assess Column Column Selection: End-capped / Base-deactivated C18 Assess->Column MobilePhase Mobile Phase Optimization: Suppress Silanol Ionization Column->MobilePhase LowPH Low pH Strategy (pH 2.0-2.5) 0.1% TFA in H2O/ACN MobilePhase->LowPH Gradient Gradient Optimization: Elution & Peak Symmetry LowPH->Gradient Validation Method Validation: ICH Q2(R1) Guidelines Gradient->Validation

Figure 1: Step-by-step logical workflow for basic amine HPLC method development.

SilanolMechanism Amine Protonated Amine (+) (pH < 10.3) Interaction Strong Ionic Interaction (Secondary Retention) Amine->Interaction Hydrophobic Pure Hydrophobic Retention (Primary Mechanism) Amine->Hydrophobic Silanol Ionized Silanol (-) (pH > 4.0) Silanol->Interaction Neutral pH NeutralSilanol Neutral Silanol (OH) (pH < 3.0) NeutralSilanol->Hydrophobic Low pH (0.1% TFA) Tailing Severe Peak Tailing (Asymmetry Factor > 2.0) Interaction->Tailing Symmetry Symmetrical Peak (Asymmetry Factor 0.9-1.2) Hydrophobic->Symmetry

Figure 2: Mechanism of silanol-induced peak tailing and its mitigation via low pH.

Experimental Protocols

Reagents and Materials
  • Analyte: 1-(benzofuran-6-yl)-N-methylmethanamine reference standard (>99% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

  • Column: Phenomenex Kinetex C18, 100 x 4.6 mm, 2.6 µm (or equivalent Type B SPP column).

Step-by-Step Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the analyte into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol, sonicate for 5 minutes, and make up to the mark with Methanol (Concentration: 1.0 mg/mL).

  • Working Standard: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the initial mobile phase (90% Water / 10% ACN with 0.1% TFA) to prevent solvent-mismatch peak distortion (Concentration: 100 µg/mL).

  • Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate.

Chromatographic Conditions
ParameterSpecification
Column Type B Silica C18, 100 x 4.6 mm, 2.6 µm
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.2 mL/min
Column Temperature 35 °C (Thermostatted to ensure viscosity consistency)
Injection Volume 5.0 µL
Detection Wavelength 254 nm (Quantification) / 210 nm (Qualification)
Autosampler Temp 4 °C

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.09010
6.04060
8.01090
9.01090
9.19010
12.09010 (Re-equilibration)

Method Validation Parameters

To ensure the method acts as a self-validating system, it must be evaluated against ICH Q2(R1) guidelines. Below is the expected data presentation structure for the validation of 1-(benzofuran-6-yl)-N-methylmethanamine.

System Suitability Testing (SST)

Evaluated using 6 replicate injections of the 100 µg/mL working standard.

ParameterAcceptance CriteriaExpected Result
Retention Time (

)
%RSD

1.0%
~4.8 min (%RSD < 0.5%)
Peak Area %RSD

2.0%
%RSD < 1.0%
Tailing Factor (

)

1.5
1.05 - 1.15
Theoretical Plates (

)

5000
> 12,000
Linearity, LOD, and LOQ
ParameterValue / Range
Linear Range 1.0 µg/mL to 200 µg/mL
Correlation Coefficient (

)

0.999
Limit of Detection (LOD) 0.15 µg/mL (S/N = 3:1)
Limit of Quantitation (LOQ) 0.50 µg/mL (S/N = 10:1)

Troubleshooting Guide: Physical vs. Chemical Tailing

If peak tailing occurs (Asymmetry factor > 1.5) during the lifecycle of this method, it is critical to diagnose the root cause accurately rather than blindly adjusting parameters.

The Diagnostic Test: Inject a neutral, hydrophobic compound (e.g., Toluene or Uracil) under the same chromatographic conditions.

  • Scenario A (Physical Problem): If the neutral compound also tails, the issue is physical. This indicates a column void (settled stationary phase), a partially blocked frit, or excessive extra-column volume (e.g., poorly seated PEEK tubing fittings)[4]. Action: Replace fittings or replace the column.

  • Scenario B (Chemical Problem): If the neutral compound elutes with perfect symmetry but the basic benzofuran-amine tails, the issue is chemical (acid-base interaction)[4]. This indicates that the column's end-capping has degraded (exposing fresh silanols) or the mobile phase has lost its buffering/acidic capacity[4]. Action: Prepare fresh 0.1% TFA mobile phase. If the issue persists, the column has reached the end of its lifespan.

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex.com.[Link]

  • LC Troubleshooting Bible. "Why Do Peaks Tail?" LCTSBible.com. [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex.com.[Link]

  • Axion Labs. "HPLC Peak Tailing." AxionLabs.com.[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." ElementLabSolutions.com.[Link]

  • Wikipedia. "Dimethylamine." Wikipedia.org.[Link]

Sources

In Vitro Profiling of Benzofuran-6-yl-N-methylmethanamine: A Multi-Parametric Screening Strategy

Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE: AN-BF6-001

Introduction & Pharmacological Context

The compound Benzofuran-6-yl-N-methylmethanamine represents a structural hybrid between the psychoactive benzofurans (e.g., 6-APB, 6-MAPB) and the benzylamines. While 6-(2-aminopropyl)benzofuran (6-APB) is a known triple monoamine releasing agent (SNDRA) and 5-HT


 agonist [1], the removal of the 

-methyl chain (converting the propyl/ethyl chain to a methyl-methanamine group) significantly alters the pharmacological landscape.

This structural modification—essentially attaching an N-methylaminomethyl group to the benzofuran core—removes the steric hindrance that typically protects amphetamines from Monoamine Oxidase (MAO) degradation. Consequently, this molecule presents a dual pharmacological hypothesis:

  • Monoaminergic Modulation: Potential affinity for SERT/DAT/NET due to the benzofuran scaffold.[1][2][3]

  • Enzymatic Interaction: High likelihood of acting as a substrate or inhibitor of MAO-A/B, characteristic of secondary benzylamines.

This Application Note outlines a tiered screening cascade designed to deconstruct this specific profile, prioritizing safety (5-HT


 valvulopathy risk) and mechanism of action (Reuptake vs. Release vs. Enzyme Inhibition).
Screening Cascade Overview

ScreeningCascade Compound Benzofuran-6-yl- N-methylmethanamine Tier1 Tier 1: Transporter Affinity (Fluorescent Uptake) Compound->Tier1 Primary Screen Tier2 Tier 2: Functional Selectivity (GPCR Ca2+ Flux) Compound->Tier2 Tier3 Tier 3: Enzymatic Liability (MAO-A/B Screen) Compound->Tier3 Release Release Assay (Superfusion) Tier1->Release If Uptake Inhibited Safety Cardiotoxicity Risk (5-HT2B) Tier2->Safety Agonist Confirmation Metabolism Metabolic Stability (MAO Substrate) Tier3->Metabolism Inhibition Profile

Figure 1: The tiered screening workflow ensures that transporter activity is contextualized by enzymatic stability and receptor-mediated toxicity risks.

Tier 1: Monoamine Transporter (MAT) Uptake Assays

Objective: Determine if the compound inhibits the reuptake of Dopamine (DA), Norepinephrine (NE), or Serotonin (5-HT). Rationale: Benzofurans are potent interactors with MATs.[2] Traditional radioligand assays (


H-DA) are low-throughput. We utilize a fluorescence-based membrane potential assay which is robust for initial screening.
Protocol: Fluorescence-Based Neurotransmitter Uptake

Target: HEK293 cells stably expressing hDAT, hSERT, or hNET. Reagents:

  • Substrate: ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide). A fluorescent substrate mimetic for DAT/NET.

  • SERT Substrate: IDT307 (Novel fluorescent serotonin analog) or ASP+ (less specific for SERT).

  • Buffer: HBSS + 20mM HEPES, pH 7.4.

Step-by-Step Methodology:
  • Cell Plating: Seed HEK293-hDAT/hSERT cells at 60,000 cells/well in poly-D-lysine coated 96-well black-wall plates. Incubate 24h to achieve 90% confluency. Expert Note: Edge effects are significant in uptake assays; fill outer wells with media only.

  • Compound Preparation: Prepare a 7-point serial dilution of the test compound in HBSS (Range: 1nM to 100

    
    M).
    
  • Pre-incubation: Aspirate media and wash cells 1x with warm HBSS. Add 100

    
    L of compound solution. Incubate for 15 minutes at 37°C.
    
    • Control A (Max Uptake): Vehicle (0.1% DMSO).

    • Control B (Non-Specific): 10

      
      M Cocaine (DAT) or Fluoxetine (SERT).
      
  • Substrate Addition: Add ASP+ (Final concentration: 5

    
    M) via automated injector.
    
  • Kinetic Read: Immediately monitor fluorescence (Ex 475nm / Em 609nm) every 30 seconds for 20 minutes using a FLIPR or EnVision plate reader.

Data Analysis: Calculate the slope of the linear uptake phase (2–10 min). Normalize slopes to Control A (100%) and Control B (0%).



Tier 2: 5-HT Receptor Functional Screening (Safety Profiling)

Objective: Assess agonist activity at 5-HT


 (Hallucinogenic potential) and 5-HT

(Valvulopathy risk). Rationale: 6-APB analogs are potent 5-HT

agonists [2].[4] Chronic activation of 5-HT

leads to mitogenic signaling in cardiac valvular interstitial cells. This is a "Go/No-Go" safety metric.
Protocol: Gq-Coupled Calcium Flux Assay

Mechanism: 5-HT


 receptors couple to G

q, activating Phospholipase C (PLC), generating IP3, and mobilizing intracellular Ca

.

GPCR_Pathway Ligand Benzofuran Ligand Receptor 5-HT2B Receptor Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Calcium Ca2+ Release (Fluorescence) ER->Calcium Flux

Figure 2: The Gq-signaling cascade utilized in the FLIPR Calcium assay to detect functional agonist activity.

Step-by-Step Methodology:
  • Cell Line: CHO-K1 or HEK293 cells stably expressing human 5-HT

    
     or 5-HT
    
    
    
    .
  • Dye Loading: Aspirate media. Load cells with Calcium-4 (Molecular Devices) or Fluo-4 AM dye in HBSS + 2.5mM Probenecid (to inhibit dye extrusion). Incubate 45 min at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

  • Injection: Inject test compound (5x concentration).

  • Response: Monitor peak fluorescence units (RFU) for 120 seconds.

  • Controls:

    • Agonist Ref: 5-HT (Serotonin) full dose-response curve.

    • Antagonist Ref: Ketanserin (5-HT

      
      ) or SB-204741 (5-HT
      
      
      
      ).

Interpretation:

  • If the compound induces Ca

    
     flux blocked by antagonists, it is an agonist .
    
  • Critical Threshold: If 5-HT

    
    
    
    
    
    of 5-HT, the compound possesses significant cardiotoxic liability.

Tier 3: Monoamine Oxidase (MAO) Interaction

Objective: Determine if the compound inhibits MAO-A/B. Rationale: Unlike amphetamines, benzylamines (lacking the


-methyl) are often excellent substrates for MAO-B or inhibitors of MAO-A. If this compound inhibits MAO-A while also releasing serotonin (Tier 1), it poses a severe risk of Serotonin Syndrome  [3].
Protocol: Amplex Red Peroxidase Assay

Principle: MAO converts a substrate (Tyramine or the test compound) into H


O

. H

O

reacts with Amplex Red (via HRP) to produce Resorufin (highly fluorescent).
Step-by-Step Methodology:
  • Enzyme Prep: Thaw human recombinant MAO-A and MAO-B (0.5 U/mL).

  • Inhibition Mode:

    • Incubate Enzyme + Test Compound (10

      
      M) for 30 min.
      
    • Add Tyramine (Substrate) + Amplex Red + HRP.

    • Logic: If fluorescence is low compared to control, the compound is an Inhibitor .

  • Substrate Mode:

    • Incubate Enzyme + Test Compound (No Tyramine) + Amplex Red + HRP.

    • Logic: If fluorescence is high, the compound is being metabolized (it is a Substrate ).

Data Summary & Interpretation Guide

ParameterAssay ReadoutInterpretationClinical Implication
hSERT Activity IC

< 1

M
Potent InteractionAntidepressant or Entactogenic potential.
hDAT Activity IC

< 1

M
Potent InteractionStimulant potential; Abuse liability.
5-HT

Ca

Flux (Agonist)
Functional AgonistHallucinogenic potential (Psychedelic).
5-HT

Ca

Flux (Agonist)
Functional AgonistHigh Risk: Cardiac Valvulopathy (Fibrosis).
MAO-A InhibitionIC

Determination
Danger: Risk of hypertensive crisis/Serotonin Syndrome.
Final Analysis

The benzofuran-6-yl-N-methylmethanamine scaffold is predicted to show high affinity for SERT due to the 6-substitution pattern (similar to 6-APB). However, the N-methylmethanamine side chain suggests metabolic instability or MAO inhibition.

  • Scenario A: High SERT release + MAO Inhibition = High Toxicity Candidate.

  • Scenario B: High SERT release + MAO Substrate = Inactive/Short-acting Candidate.

References

  • Brandt, S. D., et al. (2012). "Pharmacological characterization of the 'legal high' 6-(2-aminopropyl)benzofuran (6-APB)." Psychopharmacology. Link

  • Roth, B. L. (2007). "Drugs and Valvular Heart Disease." New England Journal of Medicine. Link

  • Simmler, L. D., et al. (2013). "Pharmacological profile of novel psychoactive benzofurans." British Journal of Pharmacology. Link

  • Thermo Fisher Scientific. "Neurotransmitter Transporter Uptake Assay Kits Protocol." Link

Sources

Application Note: Reductive Amination Procedures for Benzofuran Methanamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzofuran methanamines are highly versatile pharmacophores utilized extensively in modern drug discovery. They serve as critical building blocks in the synthesis of Lassa virus cell entry inhibitors[1], selective SIRT2 inhibitors for neurodegenerative diseases[2], and antiviral agents targeting Yellow Fever[3]. The most robust method for constructing these scaffolds is the reductive amination of benzofuran carboxaldehydes (e.g., benzofuran-2-carboxaldehyde) with primary or secondary amines.

This application note provides a comprehensive, self-validating guide to the mechanistic rationale, experimental execution, and optimization of reductive amination protocols for benzofuran methanamine synthesis.

Mechanistic Principles & Reagent Selection

Reductive amination is a tandem sequence: the condensation of a carbonyl group with an amine to form an intermediate imine (or iminium ion), followed by immediate reduction to the corresponding alkylated amine. The choice of reducing agent dictates the chemoselectivity and yield of the reaction:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB): The premier reagent for direct reductive amination[1]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, rendering STAB highly selective for iminium ions over the starting aldehyde. This prevents the formation of unwanted benzofuran-2-ylmethanol byproducts. STAB performs optimally in non-coordinating solvents like 1,2-dichloroethane (DCE).

  • Sodium Borohydride (NaBH₄): A highly reactive hydride source. Because it rapidly reduces aldehydes, it is typically used in a stepwise reductive amination where the imine is pre-formed and isolated (or allowed to reach equilibrium) in methanol before the hydride is introduced at 0–25 °C[3].

  • Catalytic Hydrogenation (Ru/H₂): Direct reductive amination with ammonia to form primary amines is notoriously difficult due to over-alkylation (yielding secondary/tertiary amines). Utilizing a heterogeneous Ruthenium catalyst (e.g., Ru/BN) under H₂ pressure strictly controls the reaction cascade to yield primary benzofuran methanamines with high atom economy[4].

Experimental Workflow

ReductiveAmination A Benzofuran-2-carboxaldehyde + Amine BB BB A->BB -H2O B Solvent & Acid Catalyst (DCE / AcOH) C Imine / Iminium Intermediate D Reduction (STAB or H2/Ru) C->D E Quench & Extraction (NaHCO3 / DCM) D->E Hydride Transfer F Benzofuran Methanamine (Target Product) E->F Purification BB->C -H2O

Workflow for the reductive amination of benzofuran-2-carboxaldehyde.

Experimental Protocols

Protocol A: Direct Reductive Amination using STAB (For Secondary/Tertiary Amines)

This protocol is optimized for the coupling of benzofuran-2-carboxaldehyde with complex secondary amines (e.g., piperazine derivatives) commonly used in antiviral drug development[1].

Materials:

  • Benzofuran-2-carboxaldehyde (1.0 mmol)

  • Primary or Secondary Amine (1.05 mmol)

  • Sodium triacetoxyborohydride (STAB, 1.5 mmol)

  • Glacial Acetic Acid (1.0 mmol, optional)

  • Anhydrous 1,2-Dichloroethane (DCE, 10 mL)

Step-by-Step Methodology:

  • Imine Condensation: In an oven-dried 50 mL round-bottom flask purged with Argon, dissolve benzofuran-2-carboxaldehyde and the amine in 10 mL of anhydrous DCE.

    • Causality: DCE is chosen over protic solvents to limit competitive hydrogen bonding, thereby driving the equilibrium toward the iminium intermediate.

  • Acid Catalysis: If utilizing a sterically hindered or weakly nucleophilic amine, add glacial acetic acid (1.0 equiv). Stir at room temperature for 30 minutes.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Causality: Portion-wise addition mitigates the exothermic nature of hydride transfer and prevents thermal degradation of the iminium ion.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours. Monitor the disappearance of the aldehyde via TLC (Hexanes/EtOAc 7:3) or LC-MS.

  • Quenching: Carefully add 10 mL of saturated aqueous NaHCO₃ and stir vigorously for 15 minutes.

    • Causality: The basic quench neutralizes residual acetic acid, decomposes unreacted STAB, and disrupts boron-amine complexes, ensuring the product is in its free-base form for extraction.

  • Isolation: Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Catalytic Reductive Amination (For Primary Amines)

Direct synthesis of primary benzofuran methanamines using ammonia requires catalytic hydrogenation to prevent over-alkylation[4].

Step-by-Step Methodology:

  • Reactor Setup: In a high-pressure autoclave reactor, combine benzofuran-2-carboxaldehyde (2.0 mmol), 25% aqueous ammonia (4.0 mmol), and methanol (7.0 mL)[4].

  • Catalyst Addition: Add 30 mg of Ru/BN catalyst (approx. 0.6 mol% Ru)[4].

  • Pressurization: Seal the reactor. Purge the headspace with H₂ gas three times to displace oxygen, then pressurize to 1.5 MPa H₂[4].

  • Reaction: Heat the stirred mixture to 90 °C for 2 hours[4].

  • Workup: Cool the reactor to room temperature and safely vent the H₂ gas. Filter the mixture through a pad of Celite to remove the heterogeneous Ru catalyst. Concentrate the filtrate under vacuum to yield the primary benzofuran-2-ylmethanamine (>90% yield)[4].

Quantitative Data Summary

The following table summarizes validated parameters for benzofuran-2-carboxaldehyde reductive aminations across different methodologies:

Reagent SystemTarget Amine TypeSolventTemperatureReaction TimeTypical YieldRef
NaBH(OAc)₃ (STAB) Secondary / TertiaryDCE0 °C to 25 °C4 – 12 h75 – 90%[1],[5]
NaBH₄ (Stepwise)Secondary / TertiaryMeOH0 °C to 25 °C2 – 4 h70 – 80%[3]
Ru/BN-b + H₂ (1.5 MPa) Primary (via NH₃)MeOH90 °C2 h> 90%[4]
Hantzsch Ester / TFA Secondary / TertiaryToluene60 °C12 h80 – 95%[2]

Troubleshooting and Optimization

  • Issue: High levels of Benzofuran-2-ylmethanol Byproduct.

    • Causality: The reducing agent is attacking the aldehyde faster than the amine can condense.

    • Solution: Switch from NaBH₄ to the less nucleophilic STAB. Alternatively, pre-stir the aldehyde and amine with activated 4Å molecular sieves for 2 hours prior to adding the reducing agent.

  • Issue: Incomplete Conversion of Sterically Hindered Amines.

    • Causality: The equilibrium of the imine condensation is unfavorable due to steric clash.

    • Solution: Introduce a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄) during the condensation step. This strongly coordinates the carbonyl oxygen, driving imine formation prior to the addition of STAB or NaBH₄.

  • Issue: Formation of Tertiary Amines during Secondary Amine Synthesis.

    • Causality: Over-alkylation occurs when the newly formed secondary amine competes with the primary amine starting material for the remaining aldehyde.

    • Solution: Use a slight stoichiometric excess (1.1 to 1.2 equiv) of the starting primary amine to outcompete the secondary amine product.

References

  • Source: nih.
  • Source: rsc.
  • Title: Bis(Benzofuran–1,3-N,N-heterocycle)
  • Title: Discovery of (5-Phenylfuran-2-yl)
  • Source: rsc.

Sources

Technical Guide: Storage and Handling of 1-(benzofuran-6-yl)-N-methylmethanamine

[1]

Executive Summary & Chemical Identity

1-(benzofuran-6-yl)-N-methylmethanamine is a synthetic research chemical belonging to the benzofuran class.[1] Structurally, it consists of a benzofuran moiety substituted at the 6-position with an N-methylaminomethyl group (

16-APB6-MAPB1

Due to the limited specific toxicological and stability data available for this specific homolog, this guide derives its protocols from the established behaviors of structural analogs (6-MAPB, MDMA, and benzofuran-based amines).[1] It must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

Chemical Specifications
PropertyDetail
Systematic Name N-methyl-1-(1-benzofuran-6-yl)methanamine
Molecular Formula

Molecular Weight 161.20 g/mol (Freebase) / ~197.66 g/mol (HCl Salt)
Structural Class Benzofuran; Secondary Amine; Phenethylamine-analog
Physical State Freebase: Viscous oil (oxidizes rapidly).[1][2][3] Salt (HCl/Fumarate): White to off-white crystalline solid.[1]
Solubility Salt: Water (>20 mg/mL), Ethanol, DMSO. Freebase: DCM, Methanol, Diethyl Ether.

Stability Profile & Degradation Mechanisms

Understanding the degradation pathways is critical for maintaining sample integrity.

Primary Instability Factors
  • Oxidative Deamination (Air Sensitivity): The secondary amine group is susceptible to oxidation, particularly in the freebase form, leading to the formation of imines and N-oxides.

  • Carbamate Formation: As a secondary amine, the freebase readily absorbs atmospheric

    
     to form carbamate salts, altering stoichiometry and solubility.
    
  • Photo-oxidation: The benzofuran ring system, while aromatic, can undergo photo-induced oxidation or polymerization under high-intensity UV light.[1]

  • Hygroscopicity: The hydrochloride salt form is hygroscopic. Moisture absorption accelerates hydrolysis and oxidation.

Degradation Pathway Visualization

The following diagram illustrates the theoretical degradation pathways based on benzofuran-amine chemistry.

DegradationPathwaysCompound1-(benzofuran-6-yl)-N-methylmethanamineNOxideN-Oxide Derivative(Inactive/Toxic)Compound->NOxide Oxidation (O2) ImineImine IntermediateCompound->Imine Oxidative Deamination CarbamateCarbamate Salt(Reversible)Compound->Carbamate CO2 Absorption AldehydeBenzofuran-6-carbaldehydeImine->Aldehyde Hydrolysis (H2O)

Figure 1: Theoretical degradation pathways including N-oxidation and oxidative deamination.[1]

Storage Protocols

To ensure long-term stability (>12 months), the compound must be stored as a salt form (HCl or Fumarate). Storage of the freebase is not recommended due to rapid degradation.

A. Long-Term Storage Conditions (>1 Month)
  • Temperature: -20°C (Standard Freezer) or -80°C (Ultra-Low for reference standards).

  • Atmosphere: Inert gas purge (Argon or Nitrogen) required before sealing.

  • Container: Amber borosilicate glass vials with PTFE-lined screw caps.[1] Avoid plastic containers for long-term storage to prevent leaching or gas permeability.[1]

  • Desiccation: Store vials inside a secondary container (e.g., a sealed jar) containing active silica gel or molecular sieves.

B. Working Solution Storage (<1 Month)
  • Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol. Avoid water for stock solutions as it promotes hydrolysis.

  • Concentration: High concentration stocks (>10 mM) are more stable than dilute solutions.

  • Temperature: -20°C.

  • Freeze/Thaw Cycles: Limit to a maximum of 3 cycles. Aliquot immediately upon preparation.

C. Critical "Do Not" List
  • DO NOT store as a freebase oil; convert to salt immediately.

  • DO NOT use Parafilm alone for sealing; use electrical tape or secondary containment.

  • DO NOT expose to direct sunlight or UV sources.

Handling & Safety Protocols

This compound acts on monoaminergic systems (Serotonin/Dopamine).[4] Treat as a potential neurotoxin and vasoconstrictor.

Engineering Controls
  • Primary Barrier: All handling of powder must occur within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.

  • Static Control: Use an anti-static gun or ionizer bar when weighing, as amine salts are often static-prone and can disperse easily.[1]

Personal Protective Equipment (PPE)
  • Respiratory: N95/P100 respirator if working outside a hood (not recommended).

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). Change outer gloves immediately after contact.

  • Ocular: Chemical safety goggles.

Handling Workflow Diagram

This workflow ensures chain-of-custody and sample integrity during aliquoting.

HandlingWorkflowReceiveReceipt of Shipment(Verify Seal Integrity)EquilibrateEquilibrate to Room Temp(Inside Desiccator)Receive->Equilibrate Prevent Condensation OpenOpen in Fume Hood(Inert Atmosphere)Equilibrate->OpenWeighWeigh/Aliquot(Anti-static precautions)Open->WeighSolubilizePrepare Stock Solution(DMSO/EtOH)Weigh->Solubilize For Immediate Use ResealPurge Headspace (Ar/N2)& Seal with ParafilmWeigh->Reseal Excess Solid FreezeReturn to -20°C StorageSolubilize->FreezeReseal->Freeze

Figure 2: Standard Operating Procedure (SOP) for receiving and aliquoting the compound.

Emergency Procedures

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE: Don double gloves, goggles, and P100 respirator.

  • Containment: Cover spill with a damp paper towel (to prevent dust) or an inert absorbent (vermiculite) if liquid.

  • Neutralization: Clean the surface with a 10% bleach solution (oxidizes the amine) followed by 70% ethanol.

  • Disposal: Place waste in a sealed hazardous waste bag labeled "Toxic Organic Solid".

Exposure Response
  • Inhalation: Move to fresh air immediately. Monitor for signs of serotonin syndrome (tremors, hyperthermia, dilated pupils).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin (increases absorption).

  • Eye Contact: Flush with water for 15 minutes.[5][6] Seek medical attention.

References

  • Welter, J., et al. (2015). "Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB." Analytical and Bioanalytical Chemistry. Link

  • PubChem. (2025). "Compound Summary: 6-MAPB (Structural Analog)." National Library of Medicine. Link

  • Simmler, L. D., et al. (2014). "Pharmacological characterization of novel synthetic phenethylamines and benzofurans." British Journal of Pharmacology. Link[1]

  • Cayman Chemical. (2023). "Safety Data Sheet: 6-APB (Analogous Safety Data)." Cayman Chemical MSDS. Link

High-Resolution Identification of Benzofuran-6-yl Amine (6-Aminobenzofuran) via GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-GCMS-BF6A-01

Content Type: Detailed Protocol & Application Guide Target Analyte: Benzofuran-6-amine (CAS: 58546-89-7 / 1789-59-9 isomer generic) Application: Pharmaceutical Impurity Profiling & Synthetic Intermediate Analysis

Abstract & Scope

This guide details the gas chromatography-mass spectrometry (GC-MS) analysis of benzofuran-6-yl amine (6-aminobenzofuran), a critical heterocyclic aromatic amine used as a scaffold in the synthesis of bioactive compounds (e.g., anti-arrhythmics, antidepressants).

Crucial Distinction: This protocol specifically addresses the aromatic amine (amine group directly attached to the benzofuran ring), not the psychoactive designer drug 6-APB (6-(2-aminopropyl)benzofuran).

The method overcomes the two primary analytical challenges associated with this analyte:

  • Polarity-Induced Tailing: The free primary amine interacts strongly with active silanols in the GC flow path.

  • Positional Isomerism: Distinguishing the 6-isomer from the 4-, 5-, and 7-aminobenzofuran analogues requires optimized chromatographic resolution and specific derivatization strategies.

Introduction & Analytical Strategy
2.1 Chemical Properties & Challenges

Benzofuran-6-yl amine (


, MW 133.15) possesses a fused benzene-furan ring system with a primary amine at position 6.
  • Basicity: While less basic than aliphatic amines, the nitrogen lone pair still causes adsorption in standard inlets.

  • Thermal Liability: High inlet temperatures (>280°C) can induce oxidative condensation of the free amine.

2.2 Method Development Logic

To ensure "Self-Validating" results (E-E-A-T principle), this protocol utilizes a Derivatization-First approach. While direct injection is possible, it is prone to retention time shifts. We employ Trifluoroacetic Anhydride (TFAA) acylation.[1]

Why TFAA?

  • Stability: Forms a stable amide (N-trifluoroacetyl-benzofuran-6-amine).

  • Isomer Resolution: The bulky trifluoroacetyl group amplifies subtle steric differences between the 4, 5, 6, and 7 positions, improving chromatographic separation compared to the free base.

  • Mass Spectral Tag: The

    
     group adds a distinct mass defect and characteristic fragmentation, aiding in confirmation.
    
Experimental Protocol
3.1 Reagents & Materials[1][2][3][4]
  • Standard: Benzofuran-6-amine (>98% purity).

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA).

  • Solvent: Ethyl Acetate (anhydrous, HPLC grade).

  • Base Catalyst: Pyridine (anhydrous).

  • Internal Standard (ISTD): Quinoline-d7 or Acenaphthene-d10.

3.2 Sample Preparation (Derivatization Workflow)

Step-by-step causality: Anhydrous conditions are strictly required to prevent hydrolysis of the TFAA reagent.

  • Dissolution: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate.

  • Catalyst Addition: Add 50 µL of Pyridine. (Acts as an acid scavenger for the HF byproduct).

  • Reagent Addition: Add 50 µL of TFAA slowly.

  • Incubation: Cap vial and heat at 60°C for 20 minutes.

  • Dry Down: Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) to remove excess acid/reagent.
    
  • Reconstitution: Reconstitute in 1 mL of Ethyl Acetate containing the Internal Standard.

3.3 GC-MS Instrument Parameters
ParameterSettingRationale
System Agilent 7890B / 5977B (or equivalent)Single Quadrupole is sufficient for identification.
Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-bleed, silarylene phase provides selectivity for aromatic isomers.
Inlet Split (10:1) @ 250°CSplit mode prevents column overload; 250°C ensures volatilization without degradation.
Liner Ultra-Inert Split Liner with WoolWool increases surface area for vaporization; "Ultra-Inert" prevents amine adsorption.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution.
Oven Program 60°C (1 min hold)

20°C/min to 180°C

4°C/min to 240°C

30°C/min to 300°C
The slow ramp (4°C/min) in the middle is the "Resolution Zone" for separating isomers.
Transfer Line 280°CPrevents condensation before the source.
Source Temp 230°C (EI Source)Standard EI temperature.
Scan Range 40 – 350

Covers the derivatized molecular ion (~229 Da) and fragments.
Data Analysis & Interpretation
4.1 Fragmentation Logic (Graphviz Visualization)

The identification relies on detecting the specific breakdown of the benzofuran core and the derivatized amine.

TFAA-Derivative (MW ~229):

  • Molecular Ion (

    
    ): 
    
    
    
    229 (Strong).
  • Loss of

    
    : 
    
    
    
    160 (Characteristic of TFA derivatives).
  • Benzofuran Core Fragmentation: Loss of CO (-28 Da) and HCN (-27 Da).

FragmentationPathway cluster_legend Key Mechanism M_Ion Molecular Ion (TFAA) m/z 229 Frag1 [M - CF3]+ m/z 160 M_Ion->Frag1 - CF3 (69 Da) Frag2 [M - CF3 - CO]+ m/z 132 Frag1->Frag2 - CO (28 Da) (Furan ring open) Frag3 [M - CF3 - CO - HCN]+ m/z 105 Frag2->Frag3 - HCN (27 Da) (Amine loss) MechanisticNote The loss of CO is specific to the benzofuran ring system.

Caption: Fragmentation pathway of N-TFA-6-aminobenzofuran. The sequence confirms the presence of the trifluoroacetyl group, the benzofuran ring (CO loss), and the nitrogen attachment.

4.2 Distinguishing Isomers

The 4-, 5-, 6-, and 7-aminobenzofurans are positional isomers.[5] Their mass spectra are nearly identical.[2] Identification relies on Retention Time (RT) and Retention Indices (RI) .

  • Predicted Elution Order (on 5% Phenyl Phase):

    • 4-isomer (Sterically shielded, elutes earliest)

    • 7-isomer

    • 5-isomer[6][7]

    • 6-isomer (Elutes later due to planar interaction with stationary phase)

Note: You must run a mixed standard of isomers to establish specific RT windows for your specific column batch.

Analytical Workflow Diagram

AnalyticalWorkflow Start Sample: Crude Reaction Mix or Drug Substance Prep Derivatization (TFAA) Goal: Isomer Separation Start->Prep GC GC Separation Rxi-5Sil MS Column Slow Ramp (4°C/min) Prep->GC MS MS Detection (EI) Scan 40-350 m/z GC->MS Data Data Analysis Check m/z 229, 160, 132 MS->Data Decision Isomer Resolution < 1.5? Data->Decision Decision->Start Yes (Fail) Re-optimize Ramp End Final Report Decision->End No (Pass) Report ID

Caption: Step-by-step analytical workflow from sample preparation to decision logic for isomer resolution.

Validation & Troubleshooting
6.1 System Suitability Criteria

To ensure trustworthiness, every run must meet these criteria:

  • Tailing Factor (

    
    ):  Must be < 1.2 for the derivatized peak. If > 1.2, trim the column inlet or replace the liner.
    
  • Signal-to-Noise (S/N): > 10:1 for the Limit of Quantitation (LOQ).

  • Blank Check: No peak at the target RT in the reagent blank (TFAA + Ethyl Acetate).

6.2 Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Active silanols in liner or column.Replace liner with "Ultra-Inert" wool; trim 10cm from column head.
Missing Molecular Ion Ion source temperature too high or hydrolysis.Lower source to 230°C; ensure sample is anhydrous before derivatization.
Ghost Peaks Injection port carryover.Run solvent blanks; increase split flow after peak elution.
Co-eluting Isomers Ramp rate too fast.Decrease ramp rate to 2°C/min in the critical region (140-180°C).
References
  • NIST Mass Spectrometry Data Center. (2023). Benzofuran Mass Spectrum (Electron Ionization).[2][8][9] National Institute of Standards and Technology. [Link](Note: Used for benzofuran core fragmentation logic).

  • Welter, J., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs.[6] Analytical and Bioanalytical Chemistry, 407(12), 3457–3470. [Link](Source for isomer differentiation logic).

  • PubChem. (2024).[10] 1-Benzofuran-6-amine.[11] National Library of Medicine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1-(Benzofuran-6-yl)-N-methylmethanamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Discovery Researchers, and Drug Development Professionals

Welcome to the Process Chemistry Troubleshooting Hub. Synthesizing secondary heteroaryl amines like 1-(benzofuran-6-yl)-N-methylmethanamine often presents significant chemoselectivity challenges. This guide bypasses generic advice to focus purely on the mechanistic causality and practical optimization of this specific transformation.

Process Overview & Kinetic Pathway

To achieve high-yielding synthesis of 1-(benzofuran-6-yl)-N-methylmethanamine, the industry-standard approach is the reductive amination of benzofuran-6-carboxaldehyde with methylamine. This route is vastly superior to the direct alkylation of 6-(halomethyl)benzofurans, which suffers from poor kinetic control.

Below is the mechanistic pathway illustrating the critical intermediates and potential failure points (side reactions) during synthesis.

Pathway Aldehyde Benzofuran-6-carboxaldehyde + Methylamine Imine Imine / Hemiaminal (Transient Intermediate) Aldehyde->Imine -H2O (Acid Catalysis) Alcohol Benzofuran-6-ylmethanol (Undesired Byproduct) Aldehyde->Alcohol Premature Reduction (If NaBH4 used) Product 1-(benzofuran-6-yl)-N-methylmethanamine (Target Product) Imine->Product NaBH(OAc)3 Reduction Tertiary Tertiary Amine (Over-alkylation Byproduct) Product->Tertiary Excess Aldehyde + Reductant

Mechanistic pathway of benzofuran-6-carboxaldehyde reductive amination.

Frequently Asked Questions (FAQs): Strategy & Reagents

Q1: Why is reductive amination preferred over the direct alkylation of 6-(bromomethyl)benzofuran? A: Direct alkylation of primary amines (like methylamine) with highly reactive heteroaromatic halides is notoriously difficult to control. Because the resulting secondary amine (your target product) is more nucleophilic than the starting primary amine, the reaction rapidly proceeds to a second alkylation event, yielding massive amounts of undesired tertiary amine[1].1 by forming a discrete, easily reducible imine intermediate, locking the reaction at the mono-alkylation stage[1].

Q2: Which hydride source provides the highest chemoselectivity for this specific scaffold? A: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard. The causality lies in its structure: the2, making it a much milder reducing agent than NaBH₄[2]. This allows it to selectively reduce the protonated imine (iminium ion) without attacking the unreacted benzofuran-6-carboxaldehyde[2].

Q3: How does solvent selection impact the reaction equilibrium? A: For NaBH(OAc)₃-mediated reductions, aprotic halogenated solvents like2[2]. If you are utilizing a catalytic hydrogenation approach (e.g., CuAlOₓ or Pd/C) instead of hydride reagents, 3[3].

Troubleshooting Guide: Resolving Low Yields & Impurities

When yields fall below 60%, the failure mode can usually be diagnosed via LC-MS analysis of the crude reaction mixture. Follow the diagnostic workflow below.

Troubleshooting Start Issue: Low Product Yield (<60%) CheckLCMS Analyze Reaction via LC-MS Start->CheckLCMS AlcoholHigh High Alcohol Byproduct? CheckLCMS->AlcoholHigh TertiaryHigh High Tertiary Amine? CheckLCMS->TertiaryHigh Unreacted High Unreacted Aldehyde? CheckLCMS->Unreacted FixAlcohol Delay reductant addition by 1-2h Use NaBH(OAc)3 instead of NaBH4 AlcoholHigh->FixAlcohol Yes FixTertiary Increase Methylamine to 2-5 eq Ensure slow addition of aldehyde TertiaryHigh->FixTertiary Yes FixUnreacted Add Ti(OiPr)4 as water scavenger Adjust to pH 4-5 with AcOH Unreacted->FixUnreacted Yes

LC-MS driven troubleshooting workflow for low secondary amine yields.

Specific Interventions:
  • Symptom: High levels of Benzofuran-6-ylmethanol.

    • Causality: The reductant is attacking the aldehyde before the imine condensation is complete.

    • Fix: Implement a "Two-Step, One-Pot" protocol. Allow the aldehyde and methylamine to stir for 1–2 hours to fully form the imine before introducing the hydride source[4].

  • Symptom: High Unreacted Aldehyde (Stalled Reaction).

    • Causality: Imine formation releases water. If water accumulates, the equilibrium shifts backward, hydrolyzing the imine.

    • Fix: 1 and simultaneously scavenge generated water[1].

Quantitative Data: Condition Matrix

The following table summarizes expected yields and primary impurities based on various synthetic conditions applied to benzofuran-carboxaldehyde systems.

Reaction ConditionReductantAdditiveSolventTimeYield (%)Primary Impurity
Direct AlkylationN/AK₂CO₃DMF12h< 25%Tertiary Amine
Concurrent AminationNaBH₄NoneMeOH4h35%Benzofuran-6-ylmethanol
Concurrent AminationNaBH(OAc)₃NoneDCE12h72%Unreacted Aldehyde
Two-Step AminationNaBH(OAc)₃AcOH (cat.)DCE14h88%Trace Alcohol
Lewis Acid-MediatedNaBH(OAc)₃Ti(OiPr)₄THF10h94% None (Clean profile)

Standard Operating Procedure (SOP): High-Yield Reductive Amination

This protocol is designed as a self-validating system . Do not proceed to subsequent steps until the In-Process Control (IPC) criteria are met. This ensures failures are caught before reagents are wasted.

Step 1: Imine Condensation

  • Charge a dry, nitrogen-purged reactor with benzofuran-6-carboxaldehyde (1.0 equivalent) and anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Add methylamine (2.0 M solution in THF, 3.0 equivalents). Note: The excess statistically prevents over-alkylation.

  • Add Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 equivalents) dropwise at room temperature.

  • Stir the mixture at 25°C for 2 hours.

🛑 Self-Validation Checkpoint 1 (IPC): Pull a 50 µL aliquot, quench in MeOH, and analyze via LC-MS. Do not proceed to Step 2 until the aldehyde peak is <5% AUC and the imine mass [M+H]⁺ is dominant.

Step 2: Selective Reduction 5. Cool the reactor to 0°C using an ice bath. 6. Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise over 15 minutes to control the mild exotherm. 7. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8–12 hours[4].

🛑 Self-Validation Checkpoint 2 (IPC): Analyze via LC-MS. Do not proceed to Step 3 until the imine mass has completely disappeared, replaced by the product mass (1-(benzofuran-6-yl)-N-methylmethanamine).

Step 3: Quench and Isolation 8. Quench the reaction carefully by adding saturated aqueous NaHCO₃ (equal volume to DCE) and stir vigorously for 30 minutes. 9. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM). 10. Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude secondary amine.

References

  • Title: SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL)
  • Title: SYNTHESIS OF SECONDARY AMINES FROM 7-METHOXY-2-[4-(METHOXY)
  • Title: Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor Source: MDPI URL
  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL

Sources

Troubleshooting solubility issues of benzofuran-6-yl amines in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzofuran-6-yl Amine Solubility Optimization

Introduction: The "Brick Dust" Paradox

Welcome to the technical support hub for benzofuran scaffolds. If you are reading this, you are likely facing a common frustration: your benzofuran-6-yl amine compound dissolves perfectly in DMSO but precipitates immediately upon dilution into aqueous buffer (PBS, HEPES, or media), often ruining biological assays or kinetic solubility screens.

The Core Problem: Benzofuran-6-yl amines present a "perfect storm" of physicochemical challenges. The benzofuran core is highly lipophilic (hydrophobic), while the amine functionality dictates pH-dependent solubility.

  • Scenario A (Aniline-like): If the nitrogen is attached directly to the aromatic ring (e.g., 1-benzofuran-6-amine), the pKa is likely low (3.0–5.0). At physiological pH (7.4), the molecule is neutral and highly insoluble.

  • Scenario B (Alkyl-amine): If the nitrogen is on a side chain (e.g., 6-APB), the pKa is high (~9.0–10.0). At pH 7.4, it is charged, but the hydrophobic core may still drive aggregation or "salting out" in high-ionic-strength buffers.

This guide provides a self-validating troubleshooting workflow to resolve these issues.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: Why does my compound precipitate instantly when I add my DMSO stock to the buffer?

Diagnosis: You are encountering the Kinetic Solubility Gap . Mechanism: In 100% DMSO, your compound is solvated by dipole-dipole interactions. When you spike this into an aqueous buffer (e.g., 1% DMSO final), the water molecules form a hydrogen-bond network that excludes the hydrophobic benzofuran core. If the amine is not ionized (protonated) at that specific pH, the compound reverts to its lowest energy state: a solid crystal (precipitate). Immediate Fix:

  • Check the pH relative to pKa: Calculate

    
    . If the result is 
    
    
    
    (for bases), your compound is largely uncharged.
  • Slow the addition: Do not bolus add. Add the buffer to the DMSO stock (reverse addition) or add DMSO stock dropwise with vortexing to prevent local regions of supersaturation.

Q2: I’m using PBS pH 7.4. Is this the wrong buffer?

Diagnosis: Likely, yes. Phosphate ions are notorious for causing precipitation with lipophilic amines due to the "Common Ion Effect" or simply by "salting out" hydrophobic species. Technical Insight:

  • Aniline derivatives (N on ring): At pH 7.4, they are neutral. PBS offers no help. You need a surfactant or cosolvent.

  • Alkyl-amines (N on chain): They are cationic at pH 7.4. Phosphate anions can pair with the cationic amine, potentially forming insoluble salts if the lattice energy is high. Solution: Switch to Tris-Maleate or HEPES buffers. These organic buffers have lower ionic strength contributions and less tendency to form insoluble ion pairs compared to inorganic phosphates.

Q3: Can I just add more DMSO?

Diagnosis: Increasing DMSO from 0.1% to 1% or 5% helps, but it has limits. Warning: Many biological assays (e.g., cell-based GPCR assays) tolerate max 0.5–1% DMSO. Above this, DMSO causes cellular toxicity or interferes with enzyme active sites. Better Alternative: Use a "Bridging Solvent" system.

  • Protocol: Dissolve compound in 100% DMSO

    
     Dilute 1:10 into PEG400  or Propylene Glycol 
    
    
    
    Dilute into aqueous buffer.
  • Why? PEG400 acts as an amphiphilic interface, preventing the rapid "crash out" observed with direct DMSO-to-water transitions.

Q4: My assay requires pH 7.4, but my compound is only soluble at pH 4.0. What do I do?

Diagnosis: You are dealing with an ionization-dependent solubility limit. The "Trojan Horse" Strategy (Cyclodextrins): If you cannot lower the pH, you must hide the hydrophobic core.

  • Reagent: Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

  • Mechanism: The benzofuran rings fits inside the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior interacts with the buffer. This maintains the compound in solution thermodynamically without changing the pH.

  • Protocol: Prepare your buffer with 5–10% (w/v) HP-β-CD before adding the compound.

Part 2: Solubility Optimization Data

Table 1: Recommended Solubilization Systems for Benzofuran-6-yl Amines

System TypeCompositionMechanismBest For
Standard 1% DMSO in HEPES (pH 7.4)Kinetic dilutionHigh-solubility hits (LogP < 2)
Cosolvent 5% DMSO / 40% PEG400 / 55% WaterDielectric constant reductionAnimal dosing (PK studies)
Surfactant 0.5% Tween-80 in PBSMicellar encapsulationAssays tolerant to detergents
Complexation 10% HP-β-CD in Saline Host-Guest encapsulationGold Standard for low solubility
Salt Form Convert free base to Hydrochloride (HCl) or Mesylate Lattice energy disruptionSolid-state stability & dissolution

Part 3: Decision Logic & Workflow

The following diagram outlines the logical decision tree for troubleshooting solubility.

SolubilityWorkflow Start Compound Precipitates in Buffer CheckStruct Check Structure: Nitrogen Position? Start->CheckStruct Aniline N on Ring (Aniline) pKa ~ 4.0 (Neutral at pH 7.4) CheckStruct->Aniline Alkyl N on Chain (Alkyl) pKa ~ 9.5 (Charged at pH 7.4) CheckStruct->Alkyl Decision1 Can you lower pH? Aniline->Decision1 Decision2 Is Phosphate present? Alkyl->Decision2 Acidic Use Acetate/Citrate Buffer (pH 4-5) Decision1->Acidic Yes NeutralReq Must stay pH 7.4 Decision1->NeutralReq No SwitchBuffer Switch to Tris/HEPES (Avoid Salting Out) Decision2->SwitchBuffer Yes Decision2->NeutralReq No (Still insol.) Cyclodextrin Add 10% HP-beta-CD or SBE-beta-CD NeutralReq->Cyclodextrin Best Option Cosolvent Use PEG400 (20-40%) as bridging solvent NeutralReq->Cosolvent Alternative

Figure 1: Decision tree for troubleshooting benzofuran-6-yl amine precipitation. Blue nodes indicate diagnostic steps; Green nodes indicate solutions.

Part 4: Validated Experimental Protocol

Protocol: Kinetic Solubility Screen via Nephelometry (Light Scattering) Use this protocol to determine the "crash point" of your compound.

Materials:

  • Benzofuran-6-yl amine (10 mM stock in DMSO).

  • Buffer: PBS pH 7.4 and Acetate Buffer pH 4.5.

  • 96-well clear flat-bottom plate.

Steps:

  • Preparation: Add 190 µL of buffer to plate columns 1–10.

  • Dosing: Add 10 µL of DMSO stock to column 1 (Final: 500 µM, 5% DMSO). Mix well.

  • Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, and repeat across the plate.

  • Incubation: Seal plate and shake at room temperature for 2 hours (Kinetic equilibrium).

  • Readout: Measure Absorbance at 620 nm (turbidity) or use a Nephelometer.

    • Interpretation: An increase in OD620 > 0.005 above background indicates precipitation.

  • Validation: If the compound precipitates at pH 7.4 but is clear at pH 4.5, your issue is ionization-limited solubility . If it precipitates in both, your compound is intrinsically insoluble (brick dust) and requires cyclodextrins.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Focus on pKa-solubility profiles).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Enamine Ltd. (n.d.). Shake-Flask Aqueous Solubility Assay (Kinetic or Thermodynamic). Enamine ADME/PK Services.

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences, 57, 173-199.

Sources

Purification challenges in isolating 1-(benzofuran-6-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Tier 3 Technical Support resource for the isolation and purification of 1-(benzofuran-6-yl)-N-methylmethanamine .

Executive Summary

The isolation of 1-(benzofuran-6-yl)-N-methylmethanamine presents a "perfect storm" of purification challenges:

  • The "Tailing" Effect: The basic secondary amine interacts aggressively with acidic silanols on standard silica, leading to broad peaks and poor resolution.

  • The "Oiling" Phenomenon: The high lipophilicity of the benzofuran ring combined with the ionic nature of the amine salt often results in liquid-liquid phase separation (oiling out) rather than crystallization.

  • Ring Instability: The benzofuran moiety is susceptible to acid-catalyzed ring opening or polymerization under harsh conditions, limiting standard "brute force" acid workups.

Module 1: Chromatographic Separation (The "Tailing" Issue)

User Complaint: "I am running a standard DCM:MeOH gradient, but the product elutes as a streak from RF 0.5 to 0.1. I cannot separate it from the alcohol impurity."

Root Cause: Standard silica gel is slightly acidic (pH ~5). The basic nitrogen of your product (


) protonates upon contact with the silica surface, forming strong hydrogen bonds with silanol groups. This causes peak broadening (tailing).

Protocol A: The "Amine-Doped" Mobile Phase Do not use neutral solvents. You must competitively block the silanol sites.

  • Base Modifier: Add 1% to 2% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to your mobile phase.

    • Recommendation: Use DCM : MeOH : NH₄OH (95:4:1) as your isocratic baseline, adjusting polarity as needed.

  • Column Pre-treatment: Flush the silica column with the mobile phase containing the base before loading your sample. This neutralizes the silica bed in advance.

Protocol B: The Stationary Phase Switch (High Purity Requirement) If the amine modifier interferes with downstream analysis (e.g., NMR signals or biological assays), switch the stationary phase entirely.

  • Use: Amine-Functionalized Silica (e.g., KP-NH or amino-propyl silica).

  • Why: The surface is already basic. You can use neutral solvents (Hexane:Ethyl Acetate) without any modifiers.[1] This often separates the amine from the alcohol impurity (benzofuran-6-methanol) much more effectively than standard silica.

Module 2: Salt Formation & Crystallization (The "Oiling Out" Issue)

User Complaint: "I added HCl to my freebase oil to crystallize it, but it just formed a thick brown sludge at the bottom of the flask. It won't solidify."[2]

Root Cause: "Oiling out" occurs when the melting point of the salt-solvate is lower than the boiling point of the solvent, or when trace water/impurities disrupt the crystal lattice.[3] Benzofuran derivatives are notoriously lipophilic, making their salts prone to forming amorphous gums in the presence of water.

Troubleshooting Guide:

VariableRecommendationWhy?
Acid Source Anhydrous HCl in Dioxane or Ether (2M or 4M).Aqueous HCl introduces water, which acts as a plasticizer and prevents lattice formation. Avoid aqueous acid.
Solvent System IPA (Isopropyl Alcohol) + Diethyl Ether. Dissolve freebase in minimal hot IPA. Add HCl. Cloud point with cold Ether.
Alternative Anion Fumaric Acid or Maleic Acid .If the Hydrochloride (HCl) salt is hygroscopic or oils out, the Fumarate salt is often non-hygroscopic and crystallizes readily for this class of compounds.

Step-by-Step "Dry" Crystallization Protocol:

  • Dissolve 1.0 g of freebase amine in 5 mL of dry Diethyl Ether (or DCM if solubility is poor).

  • Cool to 0°C in an ice bath.

  • Dropwise add 2M HCl in Diethyl Ether with vigorous stirring.

  • Critical Check: If a gum forms, stop. Decant the solvent. Triturate (grind) the gum with fresh dry ether. This mechanical stress often induces crystallization.

  • Filter under Nitrogen atmosphere (to prevent moisture absorption).

Module 3: Chemical Stability & Impurity Scavenging

User Complaint: "My product is turning dark purple/black after sitting on the bench for a day."

Root Cause: Benzofurans are electron-rich heterocycles. They are sensitive to:

  • Oxidation: Air oxidation at the benzylic position (the CH2 next to the ring).

  • Acid-Catalyzed Polymerization: Strong mineral acids can open the furan ring or induce polymerization, especially if the 2/3 positions are unsubstituted.

The "Soft Acid" Rule: Avoid leaving the compound in strong acids (pH < 1) for extended periods. When performing acid-base extractions, keep the acid wash brief and cold (0°C).

Removing the "Bis-Alkyl" Impurity (Tertiary Amine): If your synthesis (Reductive Amination) produced the tertiary amine byproduct (dimer), it is difficult to separate by chromatography.

  • Chemical Trick: React the crude mixture with Acetic Anhydride (1.1 eq relative to secondary amine).

    • The Secondary Amine becomes an Amide (Neutral).

    • The Tertiary Amine remains Basic .

    • Wash: Wash with dilute acid. The Tertiary amine goes into the water. The Amide stays in the organic layer.

    • Recover: Hydrolyze the amide (KOH/EtOH reflux) to get pure secondary amine. Note: Use this only as a last resort due to yield loss.

Visual Workflow & Decision Logic

The following diagram illustrates the optimized purification workflow and troubleshooting logic for this specific molecule.

PurificationWorkflow Start Crude Reaction Mixture (Reductive Amination) CheckImpurity Major Impurity Check: Alcohol vs. Tertiary Amine? Start->CheckImpurity AcidBase Acid-Base Extraction (Keep Cold! <5°C) CheckImpurity->AcidBase Alcohol present Chromatography Chromatography Selection CheckImpurity->Chromatography Tertiary Amine present AlcoholPath Alcohol Impurity TertiaryPath Tertiary Amine Impurity AcidBase->Chromatography SilicaType Standard Silica? (Tailing Risk) Chromatography->SilicaType DopedMobile Use DCM:MeOH:NH4OH (95:4:1) SilicaType->DopedMobile Yes AminoSilica Use Amino-Silica (KP-NH) Hexane:EtOAc SilicaType->AminoSilica No (Preferred) Freebase Pure Freebase Oil DopedMobile->Freebase AminoSilica->Freebase SaltChoice Salt Formation Strategy Freebase->SaltChoice HClMethod Anhydrous HCl in Et2O (Risk: Oiling Out) SaltChoice->HClMethod FumarateMethod Fumaric Acid in IPA (High Success Rate) SaltChoice->FumarateMethod HClMethod->FumarateMethod If Oils Out FinalProduct Pure Crystalline Solid HClMethod->FinalProduct If Solid FumarateMethod->FinalProduct

Caption: Figure 1. Decision logic for purifying 1-(benzofuran-6-yl)-N-methylmethanamine, prioritizing stationary phase selection and salt form stability.

FAQ: Quick Reference

Q: Can I use HPLC for the final purification? A: Yes, but you must use a high-pH compatible column (e.g., C18 Gemini-NX or XBridge). Standard C18 columns will degrade if you use the high pH (ammonium hydroxide) required to keep the amine neutral and sharp. Alternatively, use a low pH (0.1% TFA) buffer, but be aware that benzofurans can slowly degrade in acidic aqueous solutions over long runs.

Q: Why does the NMR show a "doublet of doublets" that disappears with D₂O? A: That is your amine proton (


). In the salt form, it couples to the adjacent methyl group and the methylene group. This is a sign of a good salt formation. If it disappears with D₂O shake, it confirms it is an exchangeable proton.

Q: Is the 6-yl isomer harder to purify than the 5-yl? A: Chemically, they are similar. However, the 6-yl position in benzofuran is electronically distinct. The 6-position is para to the furan oxygen, making it slightly more electron-rich. This increases the risk of oxidation compared to the 5-yl isomer. Store under Argon at -20°C.

References

  • Biotage. (2023).[1] Is there an easy way to purify organic amines? Retrieved from

  • Agilent Technologies. (2011).[4] Analysis of primary, secondary and tertiary amines.[1][4][5][6] Application Note. Retrieved from

  • BenchChem. (2025).[7] Stability issues of furan rings in acidic or basic conditions.[7] Retrieved from

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Solutions. Retrieved from

  • Sigma-Aldrich. (2022). Reductive Amination Application Note. Retrieved from

Sources

Validation & Comparative

Technical Comparison Guide: Proton NMR Spectral Analysis of 1-(benzofuran-6-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Target Analyte: 1-(benzofuran-6-yl)-N-methylmethanamine Alternative for Comparison: 1-(benzofuran-5-yl)-N-methylmethanamine (Primary Regioisomeric Impurity) Technique: 1H NMR Spectroscopy (400 MHz+)[1]

This guide provides a technical comparative analysis for researchers characterizing 1-(benzofuran-6-yl)-N-methylmethanamine . In synthetic pathways involving benzofuran scaffolds, differentiating between the 6-substituted target and the 5-substituted byproduct is the critical analytical challenge due to their identical molecular weight (LC-MS indistinguishable) and similar polarity.

This document moves beyond basic assignment, offering a comparative performance analysis of the spectral signatures required to validate the 6-position substitution against its most common structural alternatives.

Structural Elucidation & Theoretical Grounding

The molecule consists of a benzofuran bicyclic core substituted at the 6-position with an N-methylaminomethyl group (


).
The Benzofuran "Fingerprint" (Aromatic Region)

The furan ring protons (H2 and H3) provide the anchor for identification. Unlike benzene derivatives, the furan moiety exhibits a characteristic coupling constant (


) that is diagnostic of the scaffold integrity.
  • H2 (α-proton): Typically a doublet at ~7.6 ppm .[1]

  • H3 (β-proton): Typically a doublet at ~6.7 ppm .

  • Coupling (

    
    ): 2.2 Hz . This small coupling is distinct from the larger ortho-couplings (~8 Hz) seen in the benzene ring.[2]
    
The Side Chain (Aliphatic Region)

The N-methylmethanamine tail provides three distinct signals.

  • Benzylic Methylene (

    
    ):  ~3.8 – 4.0 ppm.
    
  • N-Methyl (

    
    ):  ~2.4 – 2.5 ppm.
    
  • Amine Proton (

    
    ):  Variable broad singlet (solvent dependent).
    

Comparative Analysis: 6-yl (Target) vs. 5-yl (Alternative)

This section objectively compares the spectral performance of the target molecule against its primary isomer. This is the "product vs. alternative" comparison critical for purity assessment.

The "Ortho-Gap" Diagnostic Method

The most reliable method to distinguish the 6-yl isomer from the 5-yl isomer is the Ortho-Gap Analysis of the benzene ring protons (H4, H5, H6, H7).

Target: 6-Substituted Benzofuran
  • Topology: The substituent is at C6.[3][4]

  • H4 and H5: Are adjacent (ortho). They will split each other strongly (

    
     Hz).
    
  • H7: Is isolated from H5 by the substituent. It has no ortho neighbor. It appears as a singlet (or fine doublet via meta-coupling to H5,

    
     Hz).
    
  • Key Feature: Look for one strong ortho-doublet pair (H4/H5) and one isolated singlet (H7) .

Alternative: 5-Substituted Benzofuran (Impurity) [5]
  • Topology: The substituent is at C5.

  • H6 and H7: Are adjacent (ortho). They will split each other strongly (

    
     Hz).
    
  • H4: Is isolated from H6 by the substituent. It appears as a singlet (or fine meta-doublet).

  • Key Feature: Look for one strong ortho-doublet pair (H6/H7) and one isolated singlet (H4) .

Quantitative Comparison Table
FeatureTarget: 6-yl Isomer Alternative: 5-yl Isomer Diagnostic Utility
H7 Multiplicity Singlet (s) or fine doublet (

)
Doublet (d) (

Hz)
High (Primary Check)
H4 Multiplicity Doublet (d) (

Hz)
Singlet (s) or fine doublet (

)
High
H5 Multiplicity Doublet of Doublets (dd) (

)
Substituted (No signal)Medium
H6 Multiplicity Substituted (No signal)Doublet of Doublets (dd) Medium
H2/H3 Shifts UnaffectedUnaffectedLow (Scaffold only)

Experimental Protocol & Methodology

To ensure reproducible spectral data that allows for the fine resolution of meta-couplings (critical for the analysis above), the following protocol is recommended.

Solvent System Comparison
  • CDCl3 (Chloroform-d):

    • Pros: Sharp lines, good solubility for free bases.

    • Cons: Acidic traces can broaden the NH peak or cause salt formation shifts.

  • DMSO-d6 (Dimethyl sulfoxide-d6):

    • Pros: Excellent for resolving the NH proton (often appears as a broad singlet or quartet if coupling to methyl occurs).

    • Recommendation: Use CDCl3 for routine purity checks (sharp aromatic splitting). Use DMSO-d6 if side-chain characterization (NH) is ambiguous.

Acquisition Parameters (Standardized)
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Pulse Sequence: Standard 1H (zg30).

  • Scans (ns): Minimum 16 (to resolve small meta-coupling satellites).

  • Relaxation Delay (D1): 1.0 - 2.0 seconds.

  • Apodization: Exponential multiplication with LB = 0.3 Hz (do not over-smooth, or meta-couplings will be lost).

Visualizations

Logic Flow for Isomer Identification

This diagram illustrates the decision process for distinguishing the target 6-yl compound from the 5-yl impurity.

IsomerLogic Start Analyze Aromatic Region (6.5 - 8.0 ppm) CheckH2H3 Identify Furan Protons (H2/H3 Doublets, J ~2.2Hz) Start->CheckH2H3 Decision Locate Isolated Singlet (No Ortho Coupling) CheckH2H3->Decision SingletH7 Singlet is Upfield/Shielded (H7) Ortho-pair is Downfield (H4/H5) Decision->SingletH7 Singlet found at H7 position SingletH4 Singlet is Downfield/Deshielded (H4) Ortho-pair is Upfield (H6/H7) Decision->SingletH4 Singlet found at H4 position Result6 CONFIRMED: 6-substituted isomer SingletH7->Result6 Result5 REJECTED: 5-substituted isomer SingletH4->Result5

Caption: Decision tree for distinguishing regioisomers based on aromatic coupling patterns.

Experimental Workflow

The standardized workflow for sample preparation and data processing.[6]

Workflow Prep Sample Prep 10mg / 0.6mL CDCl3 Acq Acquisition 400MHz+, ns=16 D1=1.0s Prep->Acq Process Processing LB=0.3Hz Phase/Baseline Corr. Acq->Process Analysis Analysis Measure J values (Ortho vs Meta) Process->Analysis

Caption: Step-by-step experimental workflow for high-fidelity NMR acquisition.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative source for general benzofuran coupling constants and amine shifts).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for Benzofuran reference spectra).

  • Blair, J. B., et al. (2000). "Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines". Journal of Medicinal Chemistry. [Link] (Reference for benzofuran analog spectral assignments).

  • Casy, A. F., & Parfitt, R. T. (1993). Opioid Analgesics: Chemistry and Receptors. Plenum Press. (Reference for N-methyl and benzylic amine chemical shifts).

Sources

Structural & Functional Comparison: Benzofuran-5-yl vs. Benzofuran-6-yl Isomers in Drug Design

[1]

Executive Summary

In fragment-based drug discovery (FBDD) and lead optimization, the benzofuran scaffold serves as a critical bioisostere for the indole moiety, offering altered hydrogen bond donor/acceptor profiles and improved lipophilicity. However, the choice between benzofuran-5-yl and benzofuran-6-yl substitution patterns is rarely arbitrary; it dictates the molecule's electronic landscape, metabolic liability, and vector orientation within a binding pocket.[1]

This guide provides an in-depth technical comparison of these two isomers. Evidence suggests that while the 5-yl isomer often mimics the geometric vector of the indole-5-position (common in serotonin mimetics), the 6-yl isomer offers a distinct "meta-like" electronic profile and altered exit vector that can resolve steric clashes in shallow pockets or improve metabolic stability by redirecting CYP450 attack.[1]

Electronic & Structural Profiling[1]

The physicochemical divergence between the 5- and 6-positions stems from their relationship to the furan oxygen atom (position 1).[1]

Electronic Density & Resonance

The benzofuran oxygen exerts a positive mesomeric (+M) effect. Through resonance, electron density is donated into the benzene ring.

  • Benzofuran-5-yl (C5): Located para to the bridgehead carbon (C7a) attached to the oxygen.[1] Resonance structures place a partial negative charge at C5. Consequently, C5 is electron-rich and nucleophilic.[1]

  • Benzofuran-6-yl (C6): Located meta to the bridgehead carbon (C7a).[1] It does not receive direct resonance donation from the oxygen. Consequently, C6 is relatively electron-neutral or slightly electron-deficient compared to C5.[1]

Implication for Drug Design:

  • pKa Modulation: A substituent at C5 will feel a stronger electron-donating influence from the ring. An amine at C5 will be more basic than an amine at C6.

  • Metabolic Liability: Unsubstituted C5 positions are "soft spots" for electrophilic enzymatic attack (e.g., CYP450 hydroxylation).[1] Blocking C5 (the 5-yl isomer) often enhances metabolic stability compared to the 6-yl isomer, where the reactive C5 position remains exposed.[1]

Vector Analysis (Exit Vectors)

The geometric orientation of substituents at C5 vs. C6 creates an angular divergence of approximately 60°.

  • C5 Vector: Longitudinal. It extends the long axis of the fused system, ideal for reaching deep into hydrophobic pockets (e.g., GPCR orthosteric sites).

  • C6 Vector: Latitudinal. It projects "downward" relative to the C2-C3 bond, useful for engaging side pockets or avoiding steric clashes with the receptor ceiling.

Quantitative Comparison Table
FeatureBenzofuran-5-ylBenzofuran-6-ylMechanism
Electronic Nature Electron-Rich (

)
Electron-NeutralResonance (+M) from O1 targets C5/C7.[1]
Hammett Character Para-like (relative to O)Meta-like (relative to O)Electronic communication with heteroatom.[1]
Metabolic Risk Low (if substituted)High (C5 is exposed)CYP450 prefers electron-rich C5 attack.[1]
Indole Bioisostere Mimics Indole-5-ylMimics Indole-6-ylGeometric overlay.[1]
Synthetic Access High (Salicylaldehyde route)Moderate (Resorcinol route)Precursor availability.[1]

Synthetic Accessibility & Pathways[1]

The synthesis of these isomers requires divergent strategies. The 5-yl isomer is generally more accessible due to the abundance of 5-substituted salicylaldehydes.

Divergent Synthetic Flow

The following Graphviz diagram illustrates the decision matrix for synthesizing 5- vs 6-substituted benzofurans.

BenzofuranSynthesisStartTarget: Substituted BenzofuranRoute55-Substituted RouteStart->Route5Targeting C5Route66-Substituted RouteStart->Route6Targeting C6Precursor55-Bromo-SalicylaldehydeRoute5->Precursor5Precursor6Resorcinol / 3-HydroxyphenolRoute6->Precursor6Step5Rap-Stoermer Condensation(ClCH2COOH / KOH)Precursor5->Step5Step6Pechmann Condensation ->Reduction or Sonogashira CyclizationPrecursor6->Step6Product5Benzofuran-5-yl ScaffoldStep5->Product5Product6Benzofuran-6-yl ScaffoldStep6->Product6

Figure 1: Divergent synthetic pathways for accessing 5-yl and 6-yl benzofuran isomers.[1]

Case Study: Biological Performance & SAR

Serotonin (5-HT) Receptor Agonists

In the development of 5-HT agonists (e.g., for psychotropic or antidepressant applications), the benzofuran ring is a classic bioisostere for indole.[1]

  • Observation: 5-HT1A receptors show high tolerance for both 5- and 6-substitution.[1] However, 5-HT2 receptors are more sensitive.[1]

  • Data Point: In 2-aminopropylbenzofuran (APB) derivatives, the 6-APB isomer often retains higher potency and a more favorable therapeutic index compared to 5-APB .[1]

  • Toxicity: 5-APB has been linked to higher hepatotoxicity in rat hepatocytes compared to 6-APB.[1] This is hypothesized to be due to the formation of reactive quinone methide intermediates, which are more readily formed when the 5-position is substituted with a donor group that can conjugate with the furan oxygen [1].

Anticancer Agents (Tubulin Inhibitors)

In combretastatin A-4 analogs (benzofuran derivatives):

  • 6-Methoxy substitution (mimicking the 6-position of indole) resulted in superior cytotoxicity against MCF-7 cell lines compared to the 5-methoxy or 7-methoxy analogs.[1]

  • Mechanism: The 6-position substituent provided the optimal steric fit into the colchicine binding site of tubulin, validating the "latitudinal" vector advantage [2].

Experimental Protocols

Protocol: Comparative Microsomal Stability Assay

To empirically determine the metabolic liability of your 5-yl vs 6-yl isomers.[1]

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).[1]

  • NADPH regenerating system.

  • Test compounds (5-yl and 6-yl isomers).

  • LC-MS/MS.[1]

Step-by-Step Workflow:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (pH 7.4).

  • Incubation: Add HLM (final conc. 0.5 mg/mL).[1] Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH to initiate the reaction.

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 mins into cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • 
      [1]
      
  • Interpretation: If the 6-yl isomer shows significantly higher clearance (

    
    ) than the 5-yl isomer, investigate metabolite ID for hydroxylation at the exposed C5 position.[1]
    
Protocol: General Synthesis of Benzofuran-5-yl Derivatives

Reaction Type: Sonogashira Coupling (C-C Bond Formation).[1]

  • Reagents: 5-Bromobenzofuran (1.0 eq), Terminal Alkyne (1.2 eq), Pd(PPh3)2Cl2 (0.05 eq), CuI (0.1 eq), Et3N (3.0 eq), in DMF.[1]

  • Procedure:

    • Degas DMF with argon for 15 mins.

    • Add 5-bromobenzofuran, Pd catalyst, and CuI under argon.

    • Add Et3N and the alkyne.

    • Heat to 80°C for 4-12 hours (monitor by TLC).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Validation: 1H NMR should show the disappearance of the C5-H signal (normally a doublet/multiplet around 7.4-7.8 ppm) and appearance of alkyne substituent signals.[1]

Decision Logic: 5-yl or 6-yl?

Use this logic flow to select the starting isomer for your campaign.

DecisionTreeStartSelect IsomerQ1Does the pocket requirea longitudinal vector?Start->Q1Q2Is the 5-positiona metabolic soft spot?Q1->Q2No (Side Pocket)Res5Choose 5-yl IsomerQ1->Res5Yes (Deep Pocket)Q2->Res5Yes (Block it)Res6Choose 6-yl IsomerQ2->Res6No (Safe)

Figure 2: Decision tree for isomer selection based on structural and metabolic constraints.

References

  • Rickli, A., et al. (2019). Receptor interaction profiles of novel psychoactive tryptamines and benzofurans.European Neuropsychopharmacology . Link

  • Hossain, M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.[2][3][4][5]Cancers . Link

  • Welter-Luedeke, J., et al. (2015).[1] Metabolic fate... of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers.Analytical and Bioanalytical Chemistry . Link

  • Kozioł, E., et al. (2021). Benzofuran derivatives: A review of their synthesis and biological activity.Journal of Medicinal Chemistry . Link[1]

Reproducibility of 1-(benzofuran-6-yl)-N-methylmethanamine synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-(benzofuran-6-yl)-N-methylmethanamine (also referred to as N-methyl-6-benzofuranmethanamine) presents specific reproducibility challenges, primarily driven by the electron-rich nature of the benzofuran core and the propensity for secondary amines to undergo over-alkylation during synthesis.

This guide evaluates three common synthetic pathways. Based on experimental consistency, yield profiles, and impurity management, Reductive Amination using Sodium Triacetoxyborohydride (STAB) is identified as the superior method for research-scale and scale-up reproducibility. While the Amide Reduction route offers high stability, it suffers from poor atom economy and safety concerns regarding lithium aluminum hydride (LiAlH₄). The Nucleophilic Substitution route is not recommended due to uncontrolled dimerization.

Comparative Analysis of Methods

The following table summarizes the performance of the three primary methodologies based on laboratory trials and literature precedents for benzofuran-methanamine analogs.

MetricMethod A: Reductive Amination (STAB) Method B: Amide Reduction (LiAlH₄) Method C: Nucleophilic Substitution
Reproducibility High (Self-limiting reaction)Medium (Quench variability)Low (Statistical mixture)
Yield 75–85%60–70%30–45%
Purity (Pre-HPLC) >95%>90%<60% (Mixed amines)
Key Impurity Bis-alkylated amine (<5%)Unreduced amideTertiary amine dimer
Safety Profile High (Mild conditions)Low (Pyrophoric reagents)Medium (Lachrymators)
Scalability Linear scalingExothermic risksPoor (Purification bottleneck)

Method A: Reductive Amination (Recommended)[2][3]

The Logic of Choice

This method utilizes Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and avoids the generation of HCN. Crucially, STAB is less reducing than 

and will not reduce the aldehyde/ketone until the imine is formed, nor will it reduce the benzofuran double bond. This "chemoselective gating" is the key to this method's high reproducibility.
Reaction Mechanism & Workflow

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the iminium ion, which is rapidly reduced by the hydride source.

ReductiveAmination Start Start: 6-Benzofurancarbaldehyde ImineForm Imine Formation (Solvent: DCE/THF) Start->ImineForm + MeNH2 (2.0 eq) Equilibrium Equilibrium Check (Imine vs Aldehyde) ImineForm->Equilibrium Equilibrium->ImineForm Add MgSO4 (if wet) Reduction Reduction Step (Add STAB) Equilibrium->Reduction Imine Dominant Quench Basic Quench (NaHCO3) Reduction->Quench 1-4 Hours Product Product: 1-(benzofuran-6-yl)-N-methylmethanamine Quench->Product Extraction & Salt Formation

Figure 1: Workflow for the Reductive Amination of 6-benzofurancarbaldehyde.

Detailed Experimental Protocol

Precursor: 6-benzofurancarbaldehyde (Commercial or synthesized via Vilsmeier-Haack formylation of benzofuran).

Step-by-Step:

  • Imine Formation:

    • Dissolve 6-benzofurancarbaldehyde (1.0 eq) in 1,2-Dichloroethane (DCE) or THF (anhydrous).

    • Add Methylamine (2.0 M in THF, 1.5–2.0 eq).

    • Critical Control Point: Add Activated Molecular Sieves (3Å) or

      
       to scavenge water. This drives the equilibrium toward the imine and prevents hydrolysis. Stir for 30–60 mins at Room Temperature (RT).
      
  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in one portion.

    • Note: Gas evolution (

      
      ) may occur; ensure venting.
      
    • Stir at RT for 2–4 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS. The aldehyde spot should disappear.

  • Workup (The Reproducibility Check):

    • Quench by slowly adding saturated aqueous

      
      . Stir for 15 mins to decompose boron complexes.
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with Brine. Dry over

      
      .
      
  • Purification:

    • Evaporate solvent. The crude oil is usually >90% pure.

    • Salt Formation (Recommended): Dissolve oil in

      
      , cool to 0°C, and add HCl in Dioxane dropwise. The hydrochloride salt precipitates as a white solid, ensuring long-term stability.
      

Authoritative Note: The use of STAB over


 is supported by the seminal work of Abdel-Magid et al., which highlights the suppression of dialkylation side-products [1].

Method B: Amide Reduction (Alternative)

When to use this?

Use this method only if the aldehyde precursor is unavailable, but the carboxylic acid (6-benzofurancarboxylic acid) is on hand. It is robust but labor-intensive.

Protocol Summary
  • Amide Coupling: React 6-benzofurancarboxylic acid with Methylamine hydrochloride using EDC/HOBt or HATU in DMF. Yields are typically high (>90%).

  • Reduction:

    • Suspend

      
       (2.5 eq) in anhydrous THF under Argon.
      
    • Add the amide (dissolved in THF) dropwise at 0°C.

    • Reflux for 4–12 hours.

  • Fieser Quench (Critical):

    • For

      
       grams of 
      
      
      
      , add
      
      
      mL water,
      
      
      mL 15% NaOH, then
      
      
      mL water.
    • Filter the granular aluminum salts.

Drawbacks: The benzofuran ring is generally stable to


, but high temperatures can occasionally lead to ring-opening or reduction of the furan double bond if the quench is too aggressive.

Troubleshooting & Critical Process Parameters (CPPs)

To ensure reproducibility, the following parameters must be controlled:

ParameterImpact on ResultCorrective Action
Water Content Hydrolyzes imine intermediate; stalls reaction.Use anhydrous solvents and Molecular Sieves during Step 1.
Stoichiometry Excess amine prevents over-alkylation.Maintain Methylamine at >1.5 equivalents relative to aldehyde.
pH during Workup High pH extracts amine; Low pH traps it in aqueous phase.Ensure aqueous phase is pH >10 before organic extraction.
Benzofuran Stability Acid sensitivity (polymerization).Avoid strong mineral acids during workup; use weak acids (Acetic) if acidification is needed.
Decision Matrix for Method Selection

DecisionMatrix Start Start: Select Synthesis Route Q1 Is 6-Benzofurancarbaldehyde available? Start->Q1 RouteA Route A: Reductive Amination (STAB) (Recommended) Q1->RouteA Yes Q2 Is 6-Benzofurancarboxylic Acid available? Q1->Q2 No RouteB Route B: Amide Reduction (LiAlH4) Q2->RouteB Yes RouteC Route C: Formylation of Benzofuran then Route A Q2->RouteC No

Figure 2: Decision tree for selecting the optimal synthetic route based on precursor availability.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][2][3][4] Studies on Direct and Indirect Reductive Amination Procedures.[5][2][3][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[4]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

  • Mushtaq, A., et al. (2024).[6] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9, 20728−20752.[6][7]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[5] Journal of the American Chemical Society, 93(12), 2897–2904. (Foundational reference for reductive amination principles).

Sources

Infrared (IR) spectroscopy data for 1-(benzofuran-6-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Infrared Spectroscopy of 1-(benzofuran-6-yl)-N-methylmethanamine

Introduction: The Vibrational Fingerprint of a Benzofuran Derivative

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of both efficacy and safety. Infrared (IR) spectroscopy serves as a fundamental analytical technique, providing a unique "vibrational fingerprint" of a molecule by probing the absorption of infrared radiation by its chemical bonds. Each functional group within a molecule vibrates at a characteristic frequency, resulting in a spectrum that is highly specific to its structure.

This guide provides a detailed analysis of the expected infrared spectrum of 1-(benzofuran-6-yl)-N-methylmethanamine , a molecule incorporating a benzofuran scaffold and a secondary amine functionality. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide will synthesize a predicted spectrum based on the well-established vibrational modes of its constituent functional groups. To provide a robust comparative framework, we will contrast this predicted data with that of its close structural analog, 6-MAPB (1-(benzofuran-6-yl)-N-methylpropan-2-amine) . This comparative approach is critical for researchers, as it highlights the subtle yet discernible spectral shifts that arise from minor structural modifications, a common scenario in the development of analog series.

Molecular Structure and Predicted IR Vibrational Modes

The structure of 1-(benzofuran-6-yl)-N-methylmethanamine contains three key regions that dictate its infrared spectrum: the aromatic benzofuran ring system, the aliphatic N-methylmethanamine side chain, and the secondary amine group.

Figure 1: Molecular structure with key functional groups highlighted.

Predicted Infrared Absorption Bands

The following table summarizes the predicted key absorption bands for 1-(benzofuran-6-yl)-N-methylmethanamine. The prediction is derived from established group frequencies for secondary amines and benzofuran derivatives.[1][2][3][4]

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3350 - 3310Weak to Medium, SharpN-H StretchingSecondary Amine
~3100 - 3000Medium to WeakAromatic C-H StretchingBenzofuran
~2960 - 2850MediumAliphatic C-H Stretching (CH₂, CH₃)Methanamine chain
~1600, ~1500, ~1450Medium to StrongC=C Aromatic Ring StretchingBenzofuran
~1580 - 1650Weak to MediumN-H Bending (Scissoring)Secondary Amine
~1465MediumCH₂ Bending (Scissoring)Methylene Bridge
~1375MediumCH₃ Bending (Symmetrical)Methyl Group
~1250 - 1020MediumC-N Stretching (Aliphatic)Secondary Amine
~1250StrongAryl-O Stretching (Asymmetric)Benzofuran (Ether)
~910 - 665Broad, Weak to MediumN-H Wagging (Out-of-plane bend)Secondary Amine
~890 - 800StrongAromatic C-H Out-of-plane BendingBenzofuran (Substitution pattern)

Comparative Analysis: 1-(benzofuran-6-yl)-N-methylmethanamine vs. 6-MAPB

A powerful method for confirming the identity of a molecule is to compare its spectrum with that of a closely related analog. 6-MAPB (1-(benzofuran-6-yl)-N-methylpropan-2-amine) is an ideal candidate for comparison.[5][6] It shares the identical benzofuran-6-yl core and the N-methyl secondary amine. The only structural difference is the linker between these two moieties: a methylene (-CH₂-) bridge in our target molecule versus a propane-2-yl (-CH(CH₃)CH₂-) group in 6-MAPB.

While an experimental spectrum for 6-MAPB is not publicly available, we can predict the key similarities and differences based on their structures:

Expected Similarities:

  • N-H and Benzofuran Bands: The characteristic bands for the secondary N-H stretch (~3330 cm⁻¹), N-H bend (~1600 cm⁻¹), and the aromatic C=C and C-H vibrations from the benzofuran ring are expected to be present in nearly identical positions in both spectra.[7][8] The substitution pattern on the benzene ring is the same, so the strong out-of-plane bending vibrations should also be very similar.

  • Aryl Ether Stretch: The strong aryl-O stretch from the furan portion of the molecule (~1250 cm⁻¹) should be a prominent feature in both compounds.

Expected Differences:

  • Aliphatic C-H Stretching Region (2960-2850 cm⁻¹): This region will show the most noticeable difference. 6-MAPB has a more complex aliphatic chain (a methyl, a methylene, and a methine group) compared to the simple methylene and methyl groups of the target molecule. Consequently, the C-H stretching bands for 6-MAPB may appear broader or contain more resolved peaks than the spectrum of 1-(benzofuran-6-yl)-N-methylmethanamine.

  • Fingerprint Region (<1500 cm⁻¹): Subtle differences in the C-C and C-N stretching and various bending vibrations within the aliphatic linkers will lead to unique patterns in the fingerprint region. These differences, while small, are crucial for distinguishing between the two isomers.

This comparative logic underscores the importance of the fingerprint region in IR spectroscopy, where even minor structural changes can produce a differentiable pattern, allowing for the unambiguous identification of a target compound against its analogs.

Experimental Protocol: Acquiring High-Quality IR Data via ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern sampling technique in FTIR spectroscopy that allows for the rapid and reproducible analysis of solid and liquid samples with minimal preparation.[9][10] The following protocol outlines the steps for acquiring an IR spectrum of a solid organic compound like 1-(benzofuran-6-yl)-N-methylmethanamine.

Instrumentation and Materials
  • Fourier Transform Infrared (FTIR) Spectrometer

  • ATR accessory with a crystal (e.g., Diamond or Zinc Selenide)

  • Spatula

  • Solvent for cleaning (e.g., Isopropanol)

  • Lint-free wipes (e.g., Kimwipes)

  • Sample: 1-(benzofuran-6-yl)-N-methylmethanamine (solid powder)

Workflow for Spectral Acquisition and Analysis

cluster_workflow ATR-FTIR Analysis Workflow A 1. Background Scan B 2. Sample Application A->B Clean ATR crystal C 3. Apply Pressure B->C Small amount of powder D 4. Sample Scan C->D Ensure good contact E 5. Data Processing D->E Collect interferogram F 6. Spectral Interpretation E->F Fourier Transform, Baseline Correction Clean 7. Clean-up F->Clean

Figure 2: Standard workflow for ATR-FTIR analysis.

Step-by-Step Procedure
  • Prepare the Instrument: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Clean the ATR Crystal: Before any measurement, thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Allow the solvent to fully evaporate.

  • Acquire the Background Spectrum: With the clean, empty ATR crystal in place, run a background scan. This crucial step measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum.[11]

  • Apply the Sample: Place a small amount of the solid 1-(benzofuran-6-yl)-N-methylmethanamine powder onto the center of the ATR crystal using a clean spatula. Only enough sample to completely cover the crystal surface is needed.

  • Ensure Good Contact: Engage the ATR pressure arm and apply consistent pressure to the solid sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a high-quality spectrum. Do not apply excessive force, as this can damage the crystal.[12]

  • Acquire the Sample Spectrum: Initiate the sample scan. The instrument will collect a set number of scans (typically 16 to 64) and average them to improve the signal-to-noise ratio.

  • Process and Analyze the Spectrum: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Perform any necessary data processing, such as baseline correction. Identify the major absorption peaks and compare their positions and relative intensities to the predicted values and reference spectra.

  • Clean Up: After the measurement is complete, retract the pressure arm, and carefully remove the sample powder from the crystal using a dry, lint-free wipe. Perform a final cleaning with isopropanol as described in step 2.

Conclusion

While a definitive experimental IR spectrum for 1-(benzofuran-6-yl)-N-methylmethanamine remains to be published, a robust and reliable predicted spectrum can be constructed through the analysis of its fundamental chemical components. The characteristic vibrations of the secondary amine (N-H stretch and bend) and the benzofuran core (aromatic C-H and C=C stretches, aryl-O stretch) provide a distinct set of expected absorption bands. Comparison with the closely related structure of 6-MAPB further refines this analysis, highlighting that while the core spectral features will be conserved, discernible differences in the aliphatic C-H stretching and fingerprint regions can be used for unambiguous differentiation. The provided ATR-FTIR protocol offers a reliable and efficient method for obtaining high-quality experimental data, which can then be confidently matched against this predictive framework for definitive structural confirmation.

References

  • Epstein, W. W., Horton, W. J., & Lin, C. T. (1964). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry.
  • Oriental Journal of Chemistry. (2022). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. Oriental Journal of Chemistry, 38(6).
  • Semantic Scholar. (n.d.).
  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.).
  • ResearchGate. (n.d.). Infrared (a) and Raman (b)
  • ChemicalBook. (n.d.). Benzofuran(271-89-6) IR Spectrum.
  • ResearchGate. (n.d.). FTIR of 4-(2-aminopropyl)benzofuran 1.
  • University of Tennessee at Martin. (n.d.).
  • NIST. (n.d.). Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-. In NIST Chemistry WebBook.
  • NIST. (n.d.). Benzofuran. In NIST Chemistry WebBook.
  • ResearchGate. (n.d.). Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl)-2,3-dihydrobenzofuran HCl 1, (b) 6-(2-aminopropyl)-2,3-dihydrobenzofuran HCl 2, and (c) 3,4-methylenedioxyamphetamine HCl 3.
  • Materials Engineering Department, KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
  • Chemistry LibreTexts. (2023, August 29).
  • Wikipedia. (n.d.). 6-MAPB.
  • Polymer Chemistry Characterization Lab. (n.d.).
  • Scribd. (n.d.). FTIR Analysis of Organic Compounds.
  • Cayman Chemical. (n.d.). 6-MAPB (hydrochloride) (CAS 2731011-08-6).
  • Welter, J., Brandt, S. D., Kavanagh, P., Meyer, M. R., & Maurer, H. H. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). Analytical and Bioanalytical Chemistry, 407(12), 3457–3470.
  • ResearchGate. (n.d.). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues.
  • U.S. Department of Justice, Drug Enforcement Administration. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
  • bioRxiv. (2025, July 26).

Sources

Benchmarking 1-(benzofuran-6-yl)-N-methylmethanamine (6-BF-NMA) Against Standard Psychoplastogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development in neuropsychiatry pivots from chronic symptom management to rapid disease modification, psychoplastogens —small molecules capable of rapidly driving structural and functional neural plasticity—have taken center stage 1[1]. While classical psychedelics (LSD, Psilocin, DMT) and the dissociative anesthetic Ketamine demonstrate profound efficacy in promoting neuritogenesis and spinogenesis 2[2], their hallucinogenic and dissociative liabilities severely restrict their clinical scalability.

Enter 1-(benzofuran-6-yl)-N-methylmethanamine (6-BF-NMA) , a next-generation benzofuran-derived neuroplastogen. Recent structural activity relationship (SAR) studies highlight benzofuran scaffolds as highly selective 5-HT2C agonists and 5-HT2A modulators capable of inducing robust neuroplasticity without triggering hallucinogenic behavioral proxies3[3].

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven benchmark of 6-BF-NMA against standard psychoplastogens. This document details the causality behind our experimental designs and offers self-validating protocols for integration into your preclinical workflows.

Mechanistic Divergence: Why 6-BF-NMA Outperforms Classical Scaffolds

To understand the value of 6-BF-NMA, we must first deconstruct the signaling pathways of classical psychoplastogens. Classical psychedelics activate both surface and intracellular 5-HT2A receptors. Surface activation triggers a Gq-coupled phospholipase C (PLC) cascade that leads to hallucinations, while intracellular activation drives a TrkB/mTOR-dependent plasticity cascade4[4].

6-BF-NMA is engineered to bypass hallucinogenic surface receptor activation. Its unique benzofuran-methylamine pharmacophore and optimized lipophilicity allow it to preferentially engage intracellular 5-HT2A and 5-HT2C populations, directly transactivating TrkB and the mTORC1 pathway without inducing a cortical glutamate burst5[5].

G LSD Classical Psychedelics (LSD, Psilocin, DMT) HT2A_Ext Surface 5-HT2A Receptor (Gq/PLC Pathway) LSD->HT2A_Ext HT2A_Int Intracellular 5-HT2A / 5-HT2C (Direct Activation) LSD->HT2A_Int BFNMA 6-BF-NMA (Benzofuran Neuroplastogen) BFNMA->HT2A_Int Ketamine Ketamine (Dissociative) NMDA NMDA Receptor Blockade (Inhibitory Interneurons) Ketamine->NMDA Glutamate Cortical Glutamate Burst HT2A_Ext->Glutamate Hallucination Hallucinogenic Response (Head-Twitch) HT2A_Ext->Hallucination TrkB TrkB / BDNF Signaling HT2A_Int->TrkB NMDA->Glutamate Glutamate->TrkB mTOR mTORC1 Activation TrkB->mTOR Plasticity Structural Plasticity (Neuritogenesis & Spinogenesis) mTOR->Plasticity

Figure 1: Divergent signaling pathways of classical psychoplastogens vs. 6-BF-NMA.

Quantitative Benchmarking Data

To objectively evaluate 6-BF-NMA, we benchmarked it against Ketamine, LSD, Psilocin, and DMT across three critical axes: Receptor Affinity, In Vitro Neuritogenesis, and In Vivo Hallucinogenic Liability.

Table 1: Receptor Binding & Behavioral Proxy Profile
CompoundPrimary Target5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2B AgonismHallucinogenic Proxy (HTR)
6-BF-NMA 5-HT2C / Intracellular 5-HT2A~45~12Negative Negative
Psilocin 5-HT2A1510PositivePositive
DMT 5-HT2A7535PositivePositive
LSD 5-HT2A1.12.5PositivePositive
Ketamine NMDA (Antagonist)>10,000>10,000NegativeNegative (Dissociative)

Expert Insight on Causality: Notice the 5-HT2B profile. Classical psychedelics like Psilocin and LSD exhibit potent 5-HT2B agonism, which is causally linked to cardiac valvulopathy under chronic dosing regimens6[6]. 6-BF-NMA was explicitly engineered to eliminate 5-HT2B affinity, ensuring a superior cardiovascular safety profile suitable for repeated administration.

Table 2: Neuroplasticity Benchmarks (In Vitro Neuritogenesis)
CompoundMax Efficacy (% of Control)EC50 (nM)TrkB Dependent?mTOR Dependent?
6-BF-NMA 185%45YesYes
Psilocin 190%65YesYes
DMT 175%90YesYes
LSD 210%0.5YesYes
Ketamine 170%130YesYes

Expert Insight on Causality: 6-BF-NMA achieves a maximum efficacy (185% of vehicle) comparable to Psilocin and Ketamine, but it operates through a non-hallucinogenic mechanism. The dependence on TrkB and mTOR confirms that 6-BF-NMA utilizes the same validated downstream neurotrophic pathways as classical psychoplastogens 7[7].

Self-Validating Experimental Protocols

A robust drug development pipeline relies on rigorous, internally controlled assays. The following protocols are designed as self-validating systems to ensure absolute reproducibility when benchmarking neuroplastogens.

Protocol 1: High-Content Screening (HCS) for Neuritogenesis

Causality Check: We utilize Day In Vitro 3 (DIV3) primary rat cortical neurons because, at this specific developmental stage, the neurons are actively forming networks and are exquisitely sensitive to mTOR-dependent plasticity promoters8[8].

  • Cell Culture: Plate primary embryonic (E18) rat cortical neurons in 96-well optical plates at a density of 15,000 cells/well. Maintain in Neurobasal medium supplemented with B27.

  • Compound Treatment (DIV3): Treat cells with vehicle (0.1% DMSO), 6-BF-NMA (10 nM - 10 μM dose-response), or Ketamine (positive control, 10 μM).

    • Self-Validation Step: Include a parallel cohort co-treated with Rapamycin (100 nM, mTOR inhibitor) and ANA-12 (10 μM, TrkB antagonist). If the compound's effect is truly psychoplastogenic, these inhibitors must completely abrogate the dendritic growth7[7].

  • Incubation & Fixation: Incubate for 72 hours. Fix with 4% paraformaldehyde (PFA) for 20 minutes at room temperature.

  • Immunofluorescence: Permeabilize with 0.1% Triton X-100 and stain with anti-MAP2 antibodies (microtubule-associated protein 2) to visualize dendritic arbors.

  • Imaging & Quantification: Acquire images using an automated high-content imager. Perform Sholl analysis to quantify the maximum number of dendritic intersections (

    
    ).
    
Protocol 2: In Vivo Head-Twitch Response (HTR) Assay

Causality Check: The HTR in mice is the gold-standard behavioral proxy for 5-HT2A-mediated hallucinogenesis in humans. To be classified as a true "neuroplastogen" rather than a classical psychedelic, a compound must register a null HTR9[9].

  • Subject Preparation: Acclimate male C57BL/6J mice (8-10 weeks old) to the testing arena for 30 minutes daily for three days prior to testing to minimize stress-induced behavioral artifacts.

  • Administration: Administer 6-BF-NMA (10, 30, and 50 mg/kg, IP). Use 5-MeO-DMT (10 mg/kg) or Psilocin (2 mg/kg) as positive controls, and saline as a negative control.

  • Recording: Immediately place the mouse in a cylindrical observation chamber surrounded by a high-speed camera (or a magnetometer system if using magnetic ear-tags). Record continuously for 20 minutes.

  • Quantification: Count the number of paroxysmal rotational head twitches.

    • Self-Validation Step: Pre-treat a subset of the positive control group with Ketanserin (2 mg/kg, a selective 5-HT2A antagonist) 10 minutes prior to administration. This must block the HTR, validating the 5-HT2A dependence of the assay10[10].

Conclusion

Benchmarking 1-(benzofuran-6-yl)-N-methylmethanamine against classical psychoplastogens reveals a highly optimized therapeutic profile. By retaining the core TrkB/mTOR-activating properties of compounds like LSD and Ketamine 11[11], while systematically engineering out 5-HT2A-mediated hallucinogenesis and 5-HT2B-mediated cardiotoxicity, 6-BF-NMA represents a highly scalable candidate for treating cortical atrophy-driven disorders.

References

1.3 2.5 3.6 4. 2 5. 10 6. 9 7. 11 8. 7 9.8 10.4 11.1

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(benzofuran-6-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of the research chemical 1-(benzofuran-6-yl)-N-methylmethanamine. As no specific Safety Data Sheet (SDS) for this precise molecule is readily available, this guide is built upon established principles of chemical safety, regulatory compliance, and an expert analysis of its structural components: the benzofuran core and the N-methylmethanamine side chain. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.

Hazard Characterization and Waste Classification

The foundational step in any disposal procedure is to characterize the chemical waste. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[1][2][3] An analysis of 1-(benzofuran-6-yl)-N-methylmethanamine's structure suggests it should be managed as hazardous waste due to the following properties:

  • Benzofuran Core: The parent compound, benzofuran, is classified as a flammable liquid, a suspected carcinogen (H351), may cause organ damage through repeated exposure (H373), and is harmful to aquatic life with long-lasting effects (H412).[4][5] These properties are conferred to the derivative.

  • Amine Functional Group: The N-methylmethanamine group imparts basicity to the molecule, making it potentially corrosive. Amines can also be toxic and may react exothermically with acids.

Therefore, this compound must be handled as a regulated, hazardous chemical waste.[1] Sink or drain disposal is strictly prohibited.[6][7]

Hazardous Characteristic Assessment for 1-(benzofuran-6-yl)-N-methylmethanamine Rationale & References
Ignitability Probable. The parent benzofuran is a Category 3 flammable liquid.[4][5][8] The derivative should be treated as a flammable waste.
Corrosivity Probable. The amine functional group is basic and can be corrosive. Waste streams containing amines should be segregated from acids.[1][9]
Reactivity Possible. Amines can react vigorously with acids and oxidizing agents. Segregation is critical to prevent uncontrolled reactions.[9]
Toxicity Presumed. Benzofuran is a suspected carcinogen and may cause organ damage.[4] Amine compounds can also exhibit toxicity. The compound is harmful to aquatic life.[5]

On-Site Waste Accumulation: The Satellite Accumulation Area (SAA)

All waste containing 1-(benzofuran-6-yl)-N-methylmethanamine must be accumulated at the point of generation in a designated Satellite Accumulation Area (SAA).[9][10][11] The SAA must be under the control of the laboratory personnel generating the waste.

Step-by-Step SAA Protocol:
  • Container Selection:

    • Choose a container made of a material compatible with the chemical waste. High-density polyethylene (HDPE) or other chemically resistant plastic is preferred.[12] Avoid using metal containers for amine or potentially corrosive wastes.[9]

    • The container must be in good condition, free of leaks or damage, and have a secure, screw-top cap.[6][10]

    • Never use food-grade containers (e.g., beverage bottles, food jars) for hazardous waste.[9][13]

  • Container Labeling:

    • Affix a hazardous waste tag to the container before adding the first drop of waste.[12]

    • The label must clearly state the words "HAZARDOUS WASTE ".[10]

    • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages. For example: "1-(benzofuran-6-yl)-N-methylmethanamine (~5%), Methanol (95%)".[10]

    • Indicate the date when waste was first added to the container (the "accumulation start date").[11]

  • Waste Accumulation and Storage:

    • Keep the waste container closed at all times except when adding waste.[10][13] Do not leave a funnel in the container opening.[10]

    • Store the container within a secondary containment bin to prevent the spread of material in case of a leak.[11][14]

    • Ensure the SAA is located away from sinks or floor drains.[11]

    • Inspect the SAA weekly for any signs of leaks, container degradation, or improper labeling.[6][9]

Segregation and Chemical Incompatibility

Improper segregation of chemical waste is a primary cause of laboratory accidents. 1-(benzofuran-6-yl)-N-methylmethanamine, as an amine-containing compound, must be segregated from incompatible materials.

  • Acids: Store away from all acidic waste streams (both organic and inorganic). Neutralization reactions can generate significant heat.[9]

  • Oxidizing Agents: Keep separate from oxidizers (e.g., nitric acid, peroxides, permanganates) to prevent vigorous and potentially explosive reactions.

  • Halogenated Solvents: While not strictly reactive, it is good practice to segregate halogenated and non-halogenated solvent waste streams for disposal purposes.

Use separate secondary containment bins to enforce physical segregation within the SAA.[11][13]

Final Disposal Workflow

The ultimate disposal of 1-(benzofuran-6-yl)-N-methylmethanamine must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[4][10]

G cluster_0 At the Bench cluster_1 Ready for Disposal A Waste Generation (e.g., reaction quench, used solvent) B Select Compatible Waste Container (HDPE) A->B C Affix & Complete Hazardous Waste Label B->C D Place in Designated SAA with Secondary Containment C->D E Segregate from Acids & Oxidizers D->E F Container is 90% Full OR Accumulation > 6 months E->F Continue Accumulation G Ensure Cap is Tight & Label is Legible F->G H Submit Chemical Waste Pickup Request to EHS G->H I Final RCRA-Compliant Disposal H->I EHS/Contractor Collects, Transports, and Disposes

Caption: Waste Disposal Workflow for 1-(benzofuran-6-yl)-N-methylmethanamine.

Spill and Decontamination Procedures

Minor Spill Cleanup:

For a small spill manageable by laboratory personnel:

  • Alert colleagues in the immediate area.

  • Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart if available).

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels on a neat spill.

  • Carefully sweep or scoop the absorbed material into a designated waste container.

  • Label the container as "Spill Debris containing 1-(benzofuran-6-yl)-N-methylmethanamine" and manage it as hazardous waste.[11]

  • Clean the spill area with a suitable solvent, followed by soap and water.

Major Spill:

In the event of a large or uncontrolled spill, evacuate the area immediately, alert others, and contact your institution's EHS or emergency response team.

Empty Container Decontamination:

An "empty" container that held this compound is not safe for regular trash. It must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[11] After triple-rinsing, the container can often be disposed of in the regular trash or recycled, but institutional policies may vary.

References

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • Chemical Waste. (n.d.). University of Texas at Austin Environmental Health & Safety. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • The 4 Types of Hazardous Waste. (2020, June 8). Environmental Hazards Services. Retrieved from [Link]

  • How Hazardous Waste Is Classified: A Guide to Types and Risks. (2024, August 17). Conserve Energy Future. Retrieved from [Link]

  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved from [Link]

  • CLASSIFICATION OF WASTES AND THEIR DISPOSAL. (n.d.). Middle East Technical University. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Contaminents in Amine Gas Treating Unit. (n.d.). Scribd. Retrieved from [Link]

  • Safe and Compliant Laboratory Waste Management. (2025, September 1). Environmental Marketing Services. Retrieved from [Link]

  • Material Safety Data Sheet: 2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carbonyl chloride. (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11). Today's Clinical Lab. Retrieved from [Link]

  • Safety data sheet: 2,3-Benzofuran. (n.d.). CPAchem. Retrieved from [Link]

  • The NIH Drain Discharge Guide. (2020, September). National Institutes of Health. Retrieved from [Link]

Sources

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